Imidapril
Description
This compound has been investigated for the treatment of Kidney, Polycystic, Autosomal Dominant.
This compound is an angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. As a prodrug, this compound is converted by hydrolysis in the liver into its active form imidaprilat. Imidaprilat competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. Imidaprilat also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1993 and is indicated for cardiovascular disease and has 2 investigational indications.
structure given in first source
See also: Imidaprilat (has active moiety); this compound Hydrochloride (has salt form).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S)-3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O6/c1-4-29-19(27)15(11-10-14-8-6-5-7-9-14)21-13(2)17(24)23-16(18(25)26)12-22(3)20(23)28/h5-9,13,15-16,21H,4,10-12H2,1-3H3,(H,25,26)/t13-,15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZWOWYOHUKJIG-BPUTZDHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C(CN(C2=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@@H](CN(C2=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048242 | |
| Record name | Imidapril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89371-37-9 | |
| Record name | Imidapril | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89371-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidapril [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089371379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidapril | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11783 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Imidapril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IMIDAPRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BW7H1TJS22 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Imidapril | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041907 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Chemical Properties of Imidapril
Introduction
This compound is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor used in the management of essential hypertension and chronic heart failure.[1][2] As a prodrug, this compound is metabolically hydrolyzed in the liver to its active diacid metabolite, Imidaprilat.[3] Imidaprilat competitively inhibits ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and a reduction in blood pressure.[3][4] This document provides a detailed overview of the chemical properties of this compound, its synthesis, and its mechanism of action.
Chemical Properties of this compound and this compound Hydrochloride
This compound is a dipeptide derivative belonging to the class of imidazolidines.[2][3] It is characterized by its complex stereochemistry and its formulation as a hydrochloride salt to improve stability and solubility.
Table 1: Quantitative Chemical and Physical Properties
| Property | Value (this compound) | Value (this compound HCl) | Source |
| Molecular Formula | C₂₀H₂₇N₃O₆ | C₂₀H₂₈ClN₃O₆ | [3][5] |
| Molecular Weight | 405.44 g/mol | 441.91 g/mol | [3][6] |
| CAS Number | 89371-37-9 | 89396-94-1 | [3][5] |
| Melting Point | 195-197°C | N/A | [7] |
| pKa (Strongest Acidic) | 3.49 | 3.49 | [8][9] |
| pKa (Strongest Basic) | 5.22 | 5.22 | [8][9] |
| Water Solubility | N/A | 0.447 mg/mL | [8][9] |
| DMSO Solubility | N/A | ≥ 16.5 mg/mL[4], 88 mg/mL[6] | [4][6] |
| Ethanol Solubility | N/A | ~0.25 mg/mL[10], 29 mg/mL[6] | [6][10] |
| logP | -0.7 | -0.23 | [3][8] |
| Polar Surface Area | 116.25 Ų | 116.25 Ų | [8][9] |
IUPAC Name: (4S)-3-{(2S)-2-[((2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl}-1-methyl-2-oxoimidazolidine-4-carboxylic acid.[1] Its hydrochloride salt is also referred to as TA-6366.[4][10]
Stability: this compound hydrochloride has been noted to have stability issues, particularly when prepared using certain methods.[11] Under conditions of high temperature (373 K) and low humidity, it can degrade via dehydration and intramolecular cyclization to form a diketopiperazine derivative.[12] A more stable form can be produced by altering the final de-esterification and salt formation steps in the synthesis.[11][13]
Synthesis of this compound Hydrochloride
The synthesis of this compound has been approached through various routes, often involving the coupling of key chiral intermediates.[14] A common strategy involves the coupling of an activated N-((S)-1-ethoxycarbonyl-3-phenylpropyl)-L-alanine derivative with a protected (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid ester, followed by deprotection.[14]
One described method focuses on an improved final step to enhance the stability of the resulting hydrochloride salt.[11][13] This involves the de-esterification of a tertiary butyl-protected intermediate using sulfuric acid in 1,4-dioxane, followed by the formation of the hydrochloride salt.[11][13]
Experimental Protocol: De-esterification and Salt Formation
This protocol is adapted from a published methodology for producing a stable form of this compound hydrochloride from its t-butyl ester precursor.[11][15]
Objective: To hydrolyze the tertiary butyl ester of the this compound precursor and form the stable hydrochloride salt.
Starting Material: (S)-3-(N-((S)-1-Ethoxycarbonyl-3-phenylpropyl)-L-alanyl)-tertiary butyl(1-methyl-2-oxoimidazoline)-4-carboxylic acid ester.
Reagents and Solvents:
-
1,4-Dioxane
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Isopropyl Alcohol (IPA)
-
Hydrogen Chloride (HCl) in Isopropyl Alcohol
-
Sodium Bicarbonate (for workup)
Procedure:
-
De-esterification:
-
Dissolve the starting t-butyl ester intermediate in 1,4-dioxane.
-
To this solution, slowly add a solution of concentrated sulfuric acid in 1,4-dioxane at room temperature.
-
Stir the reaction mixture for 2-3 hours at room temperature, monitoring the reaction progress by a suitable chromatographic method (e.g., TLC or HPLC).
-
The workup for this step involves neutralization with a base like sodium bicarbonate to manage the environmentally hazardous sulfur trioxide gas that may be generated.[15]
-
-
Hydrochloride Salt Formation:
-
Following the successful de-esterification, the resulting free acid of this compound is isolated.
-
The isolated product is then dissolved in isopropyl alcohol.
-
A solution of hydrogen chloride in isopropyl alcohol is added to the mixture to precipitate the this compound hydrochloride salt.
-
The reaction mass is cooled to 0-5°C to ensure complete precipitation.
-
The precipitated white solid is filtered, washed with chilled isopropyl alcohol, and dried to afford the final this compound hydrochloride product.[15]
-
This method is reported to yield a more stable product compared to methods using dry HCl gas in 1,4-dioxane for the de-alkylation step.[11][13]
Caption: A simplified workflow for the final steps of this compound synthesis.
Mechanism of Action: Inhibition of the RAAS Pathway
This compound itself is a prodrug that is inactive.[3] After oral administration, it is absorbed and hydrolyzed by hepatic carboxylesterases into its active metabolite, Imidaprilat.[3][10] Imidaprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[6][16]
ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance. ACE converts the inactive decapeptide Angiotensin I into the potent vasoconstrictor Angiotensin II. Angiotensin II causes blood vessels to constrict, leading to an increase in blood pressure. It also stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention, further increasing blood volume and pressure.[3][4]
By inhibiting ACE, Imidaprilat blocks the formation of Angiotensin II.[4] This leads to:
-
Vasodilation: Reduced levels of Angiotensin II cause the relaxation of blood vessels, decreasing total peripheral resistance.[16]
-
Reduced Aldosterone Secretion: Lower Angiotensin II levels lead to decreased aldosterone secretion, promoting the excretion of sodium and water, which reduces blood volume.[3][4]
The overall effect is a reduction in systemic blood pressure.[16]
Caption: The RAAS pathway and the inhibitory action of Imidaprilat on ACE.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound CAS#: 89371-37-9 [m.chemicalbook.com]
- 3. This compound | C20H27N3O6 | CID 5464343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. This compound Hydrochloride | C20H28ClN3O6 | CID 5485193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound CAS#: 89371-37-9 [amp.chemicalbook.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. primescholars.com [primescholars.com]
- 12. Is there any association between this compound hydrochloride stability profile under dry air conditions and cancer initiation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PPT - Synthesis of Stable this compound Hydrochloride PowerPoint Presentation - ID:8008854 [slideserve.com]
- 14. WO2007029267A1 - Process for industrially viable preparation of this compound hydrochloride - Google Patents [patents.google.com]
- 15. primescholars.com [primescholars.com]
- 16. medchemexpress.com [medchemexpress.com]
Imidapril's Binding Affinity to Angiotensin-Converting Enzyme: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding affinity of Imidapril and its active metabolite, Imidaprilat, to the angiotensin-converting enzyme (ACE). This document provides quantitative binding data, detailed experimental methodologies for assessing ACE inhibition, and visualizations of the relevant biological pathways and experimental workflows.
Core Concepts: this compound and ACE Inhibition
This compound is an orally administered prodrug that undergoes in vivo hydrolysis to its active diacid metabolite, Imidaprilat.[1] Imidaprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[1] ACE is a zinc-dependent metalloproteinase that catalyzes the conversion of the decapeptide angiotensin I to the potent vasoconstrictor octapeptide angiotensin II.[2][3] By competitively binding to the active site of ACE, Imidaprilat prevents this conversion, leading to vasodilation and a reduction in blood pressure.[1][4]
Quantitative Binding Affinity Data
The inhibitory potency of this compound and its active metabolite, Imidaprilat, against angiotensin-converting enzyme (ACE) has been quantified using various in vitro assays. The most common metric for quantifying the efficacy of an enzyme inhibitor is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
A key study has reported a specific IC50 value for this compound hydrochloride. For comparative purposes, the inhibition constant (Ki) values for other well-established ACE inhibitors are also presented. The Ki value is a more direct measure of binding affinity, representing the dissociation constant of the enzyme-inhibitor complex.
| Compound | Parameter | Value | Enzyme Source | Notes |
| This compound HCl | IC50 | 2.6 nM | Not Specified | Represents the prodrug form.[5][6] |
| Captopril | Ki | 1.4 nM | sACE | A sulfhydryl-containing ACE inhibitor.[2][3] |
| Lisinopril | Ki | 0.39 nM | Not Specified | A dicarboxylate-containing ACE inhibitor.[2] |
Note: Lower IC50 and Ki values indicate higher binding affinity and greater inhibitory potency. The data presented here are compiled from various sources and experimental conditions may differ.
Experimental Protocols for ACE Inhibition Assay
Determining the binding affinity of a compound like Imidaprilat to ACE involves a series of well-defined experimental steps. The following protocol outlines a common spectrophotometric method used to measure ACE inhibition.
Principle
This assay is based on the ability of ACE to cleave a synthetic substrate, such as hippuryl-histidyl-leucine (HHL), to produce hippuric acid and a dipeptide. The amount of hippuric acid produced is quantified by spectrophotometry, and the inhibitory effect of the test compound is determined by measuring the reduction in hippuric acid formation.[7][8][9]
Reagents and Materials
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-Histidyl-Leucine (HHL) as substrate
-
Imidaprilat (or other test inhibitors)
-
Borate buffer (pH 8.3)
-
1 M HCl
-
Ethyl acetate
-
Deionized water
Assay Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of ACE in deionized water.
-
Prepare a stock solution of HHL in borate buffer.
-
Prepare a series of dilutions of Imidaprilat in deionized water.
-
-
Enzyme Inhibition Reaction:
-
In a microcentrifuge tube, pre-incubate a small volume of the ACE solution with varying concentrations of Imidaprilat (or a control buffer) for a specified time (e.g., 10 minutes) at 37°C.[8]
-
Initiate the enzymatic reaction by adding the HHL substrate to the mixture.
-
Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.[8]
-
-
Termination of Reaction:
-
Stop the reaction by adding a solution of 1 M HCl.
-
-
Extraction of Hippuric Acid:
-
Add ethyl acetate to the reaction mixture to extract the hippuric acid.
-
Vortex the mixture vigorously and then centrifuge to separate the organic and aqueous layers.
-
-
Quantification:
-
Carefully transfer the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate to dryness using a vacuum concentrator or a stream of nitrogen.
-
Reconstitute the dried hippuric acid in deionized water or a suitable buffer.
-
Measure the absorbance of the reconstituted solution at a specific wavelength (e.g., 228 nm) using a UV-Vis spectrophotometer.[8]
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each concentration of Imidaprilat using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Visualizations
Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS)
The following diagram illustrates the Renin-Angiotensin-Aldosterone System and highlights the point of inhibition by Imidaprilat.
Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Imidaprilat on ACE.
Experimental Workflow: ACE Inhibition Assay
This diagram outlines the logical flow of a typical in vitro ACE inhibition assay.
Caption: A generalized workflow for determining the IC50 of an ACE inhibitor in vitro.
References
- 1. High-affinity binding of the converting enzyme inhibitor, ramiprilat, to isolated human glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 6. ACE-inhibitory activity assay: IC50 [protocols.io]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Preclinical Evidence for Imidapril's Antihypertensive Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evidence supporting the antihypertensive effects of Imidapril. This compound is a prodrug that is converted in the liver to its active metabolite, imidaprilat, a potent angiotensin-converting enzyme (ACE) inhibitor.[1][2][3] This document summarizes key quantitative data from various animal studies, details the experimental protocols used, and illustrates the underlying signaling pathways.
Core Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
This compound's primary mechanism of action is the inhibition of the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[4][5] By inhibiting ACE, imidaprilat prevents the conversion of angiotensin I to angiotensin II.[1][4] This leads to a cascade of effects that collectively lower blood pressure:
-
Vasodilation: Reduced levels of angiotensin II, a potent vasoconstrictor, result in the relaxation of vascular smooth muscle and a decrease in total peripheral resistance.[1][6][7]
-
Reduced Aldosterone Secretion: The decrease in angiotensin II also leads to reduced aldosterone secretion from the adrenal cortex. This promotes the excretion of sodium and water, thereby reducing blood volume.[1][4]
-
Bradykinin Potentiation: ACE is also responsible for the degradation of bradykinin, a vasodilator. Inhibition of ACE leads to increased bradykinin levels, further contributing to vasodilation.[7]
The following diagram illustrates the central role of this compound in the RAAS pathway.
Caption: this compound's role in the Renin-Angiotensin-Aldosterone System.
Quantitative Preclinical Data
The antihypertensive efficacy of this compound has been demonstrated in various preclinical models. The following tables summarize the key quantitative findings from these studies.
Table 1: Antihypertensive Effects of this compound in Spontaneously Hypertensive Rats (SHRs)
| Dose | Administration Route | Duration | Systolic Blood Pressure (SBP) Reduction | Plasma ACE Inhibition | Reference |
| 9 µ g/rat/day | Subcutaneous Infusion | 4 weeks | Significant reduction | Potent inhibition | [8] |
| 30 µ g/rat/day | Subcutaneous Infusion | 4 weeks | Significant reduction | Potent inhibition | [8] |
| 90 µ g/rat/day | Subcutaneous Infusion | 4 weeks | Significant reduction | Potent inhibition | [8] |
| 300 µ g/rat/day | Subcutaneous Infusion | 4 weeks | Significant reduction | Potent inhibition | [8] |
| 2 mg/kg | Oral | Single Dose | Significant reduction at 24 hr | Remarkable inhibition within 6 hr | [9] |
| 2 mg/kg/day | Oral | 30 days | Sustained reduction | Greater inhibition in serum, aorta, and lung | [9] |
| 5 mg/kg | Oral | 1 hour pre-thrombosis | Lowered to the same degree as candesartan | Significant reduction in serum and aortic ACE | [10] |
| 0.5 - 5 mg/kg/day | Oral | - | Dose-dependent prevention of stroke | Stronger inhibition in aorta than enalapril | [11] |
Table 2: Effects of this compound on Myocardial and Vascular Remodeling
| Animal Model | Dose | Duration | Key Findings | Reference |
| Dahl Salt-Sensitive Hypertensive Rats | 1 mg/kg/day | 7 weeks | Ameliorated increased LV end-diastolic diameter and reduced fractional shortening. Improved wall-to-lumen ratio, perivascular fibrosis, and myocardial fibrosis. | [12][13] |
| L-NAME-Induced Hypertensive Rats | 1 mg/kg/day | 4 weeks | Improved wall-to-lumen ratio, perivascular fibrosis, and myocardial fibrosis. | [14] |
| Broiler Chickens (Low Temp Induced Pulmonary Hypertension) | 3 mg/kg/day | 30 days | Inhibited right ventricular remodeling. | [15][16] |
| Dahl Salt-Sensitive Hypertensive Rats | 1 mg/kg/day | 7 weeks | Decreased upregulated preproET-1, ETA receptor, and ACE mRNA expression in the left ventricle. | [17][18] |
Table 3: Pharmacokinetic Parameters of this compound and Imidaprilat
| Species | Parameter | This compound | Imidaprilat | Reference |
| Human | Tmax (hours) | 2.0 | 9.3 | [2] |
| Human | t1/2 (hours) | 1.7 | 14.8 | [2] |
| Rat, Dog, Monkey | Metabolism | Hydrolysis to Imidaprilat | - | [19][20] |
Detailed Experimental Protocols
The following sections provide an overview of the methodologies employed in key preclinical studies of this compound.
Animal Models and Drug Administration
-
Spontaneously Hypertensive Rats (SHRs): A widely used genetic model of hypertension. This compound was administered orally via gavage or in drinking water, and also via subcutaneous infusion using osmotic pumps.[8][9][11][21]
-
Dahl Salt-Sensitive (DS) Hypertensive Rats: A model of salt-sensitive hypertension and heart failure. Rats were fed a high-salt diet to induce hypertension and subsequently treated with this compound.[12][13]
-
Nω-nitro-L-arginine methyl ester (L-NAME)-Induced Hypertensive Rats: A model where hypertension is induced by inhibiting nitric oxide synthase. This compound was administered in drinking water.[14]
-
Zucker Fatty Rats: A model of obesity and insulin resistance. This compound was administered orally or intraduodenally.[6]
The following diagram illustrates a general experimental workflow for evaluating antihypertensive agents in preclinical models.
Caption: A generalized experimental workflow for preclinical studies.
Measurement of Blood Pressure and ACE Activity
-
Blood Pressure: Systolic blood pressure was commonly measured in conscious rats using the tail-cuff method.[8][21] In some studies, mean arterial pressure was also assessed.[22]
-
ACE Activity: Plasma and tissue ACE activity were determined using various methods, including radioimmunoassay and spectrophotometric assays based on the cleavage of a synthetic substrate.[9][23][24][25]
Histological and Molecular Analyses
-
Myocardial Remodeling: Cardiac tissues were examined histologically to assess parameters such as wall-to-lumen ratio, perivascular fibrosis, and myocardial fibrosis.[12][14][17][18]
-
Gene Expression: The expression of relevant genes such as those for endothelial nitric oxide synthase (eNOS), inducible nitric oxide synthase (iNOS), ACE, and endothelin-1 (ET-1) were quantified using techniques like real-time PCR.[12][14][15][17][18]
Signaling Pathways Beyond RAAS
Preclinical studies suggest that this compound's beneficial cardiovascular effects may extend beyond simple RAAS inhibition.
-
Nitric Oxide Synthase (NOS) Pathway: In Dahl salt-sensitive and L-NAME-induced hypertensive rats, this compound treatment was shown to increase the expression of eNOS and decrease the expression of iNOS in the left ventricle. This suggests a role in improving endothelial function and reducing oxidative stress.[12][13][14]
-
Endothelin System: In Dahl salt-sensitive rats with heart failure, this compound treatment significantly suppressed the increased expression of preproendothelin-1 (the precursor to ET-1) and the endothelin A receptor in the left ventricle, indicating an interaction between the renin-angiotensin and endothelin systems.[17][18]
-
Insulin Signaling Pathway: In Zucker fatty rats, this compound improved insulin sensitivity, which was associated with enhanced insulin receptor substrate (IRS)-1 tyrosine phosphorylation and PI 3-kinase activity in muscle.[6]
The diagram below illustrates the interplay between the RAAS and other signaling pathways affected by this compound.
Caption: Interconnected signaling pathways influenced by this compound.
Conclusion
The preclinical data robustly support the antihypertensive efficacy of this compound. Its primary mechanism of action through ACE inhibition is well-established, leading to vasodilation and reduced blood volume. Furthermore, evidence suggests that this compound exerts beneficial effects on cardiac and vascular remodeling, and modulates other key signaling pathways involved in cardiovascular and metabolic health. These findings provide a strong foundation for the clinical use of this compound in the management of hypertension and related cardiovascular conditions.
References
- 1. This compound | C20H27N3O6 | CID 5464343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Protection of the cardiovascular system by this compound, a versatile angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a review of its use in essential hypertension, Type 1 diabetic nephropathy and chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 6. This compound, an angiotensin-converting enzyme inhibitor, improves insulin sensitivity by enhancing signal transduction via insulin receptor substrate proteins and improving vascular resistance in the Zucker fatty rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the new angiotensin-I-converting enzyme inhibitor this compound on the responses of isolated vascular preparations to various agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Steady-state pharmacokinetics and pharmacodynamics of imidaprilat, an active metabolite of this compound, a new angiotensin-converting enzyme inhibitor in spontaneously hypertensive rats [pubmed.ncbi.nlm.nih.gov]
- 9. [Studies on angiotensin I converting enzyme (ACE): inhibitory effect of this compound, a novel ACE inhibitor (II). Inhibition of various tissue ACEs ex vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, an angiotensin-converting enzyme inhibitor, inhibits thrombosis via reduction in aortic plasminogen activator inhibitor type-1 levels in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prophylactic effect of this compound on stroke in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Effects of this compound on NOS expression and myocardial remodelling in failing heart of Dahl salt-sensitive hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of this compound on myocardial remodeling in L-NAME-induced hypertensive rats is associated with gene expression of NOS and ACE mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound inhibits right ventricular remodeling induced by low ambient temperature in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound provides a protective effect on pulmonary hypertension induced by low ambient temperature in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Metabolic fate of the new angiotensin-converting enzyme inhibitor this compound in animals. 6th communication: interspecies comparison of pharmacokinetics and excretion of this compound metabolites in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Metabolic fate of the new angiotensin-converting enzyme inhibitor this compound in animals. 5th communication: isolation and identification of metabolites of this compound in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacokinetic and pharmacodynamic study of imidaprilat, an active metabolite of this compound, a new angiotensin-converting enzyme inhibitor, in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubcompare.ai [pubcompare.ai]
- 24. Frontiers | A novel angiotensin-I-converting enzyme inhibitory peptide from oyster: Simulated gastro-intestinal digestion, molecular docking, inhibition kinetics and antihypertensive effects in rats [frontiersin.org]
- 25. etflin.com [etflin.com]
Introduction to the Renin-Angiotensin-Aldosterone System (RAAS)
An In-Depth Technical Guide to Imidapril's Effect on the Renin-Angiotensin-Aldosterone System
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of this compound, a long-acting angiotensin-converting enzyme (ACE) inhibitor, and its quantitative impact on the renin-angiotensin-aldosterone system (RAAS). It includes detailed experimental protocols and data presented for scientific evaluation.
The renin-angiotensin-aldosterone system is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1] It is initiated by the release of renin from the kidneys in response to decreased arterial blood pressure or reduced sodium delivery to the distal tubules.[1] Renin cleaves angiotensinogen to form the inactive decapeptide, angiotensin I. Angiotensin-converting enzyme (ACE) then converts angiotensin I into the highly potent octapeptide, angiotensin II (Ang II).[1][2] Ang II exerts several effects to increase blood pressure, including systemic vasoconstriction and stimulation of aldosterone secretion from the adrenal cortex, which promotes sodium and water retention by the kidneys.[1][3] Chronic activation of the RAAS is implicated in the pathophysiology of hypertension, heart failure, and chronic kidney disease.[4]
This compound is an ACE inhibitor used in the treatment of hypertension and chronic heart failure.[5] It is a prodrug that is hydrolyzed in the liver to its active diacid metabolite, imidaprilat.[5][6] This guide details the profound effects of this compound on the components of the RAAS.
Mechanism of Action of this compound
Imidaprilat, the active metabolite of this compound, is a potent, competitive inhibitor of ACE.[6] By binding to and inhibiting the enzyme, imidaprilat blocks the conversion of angiotensin I to angiotensin II.[2][3][6] This primary action initiates a cascade of downstream effects that define the drug's therapeutic profile. The reduction in Ang II levels leads to:
-
Vasodilation: Decreased Ang II-mediated vasoconstriction results in the relaxation of vascular smooth muscle, a reduction in total peripheral resistance, and consequently, a lowering of blood pressure.[2][6]
-
Reduced Aldosterone Secretion: Ang II is a primary stimulant for aldosterone synthesis and release.[3] By lowering Ang II levels, this compound reduces aldosterone secretion, which decreases sodium and water retention and contributes to the antihypertensive effect.[1][3]
-
Increased Plasma Renin Activity: The reduction of Ang II interrupts the negative feedback loop that Ang II normally exerts on renin secretion.[7] This leads to a compensatory increase in plasma renin activity (PRA).[7][8][9]
The following diagram illustrates the RAAS cascade and the specific point of inhibition by imidaprilat.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. This compound, an angiotensin-converting enzyme inhibitor, improves insulin sensitivity by enhancing signal transduction via insulin receptor substrate proteins and improving vascular resistance in the Zucker fatty rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound treatment on aquaporin-2 expression in the kidneys and excretion in the urine of hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The renin‐angiotensin‐aldosterone system and its suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | C20H27N3O6 | CID 5464343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Frontiers | The Effect of Antihypertensive Medications on Testing for Primary Aldosteronism [frontiersin.org]
- 9. Effect of enalapril on renin, angiotensin converting enzyme activity, aldosterone and prostaglandins in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Dissolution of Imidapril for In Vivo Experiments
Application Note
This document provides a comprehensive protocol for the dissolution of Imidapril hydrochloride for in vivo experimental use, targeting researchers, scientists, and drug development professionals. This compound is an angiotensin-converting enzyme (ACE) inhibitor, and its hydrochloride salt is the common form used in research. The choice of an appropriate solvent and vehicle is critical for ensuring accurate dosing and obtaining reliable experimental results. This protocol outlines methods for preparing this compound solutions and suspensions, with a focus on oral gavage, a common administration route in preclinical studies.
This compound hydrochloride is slightly soluble in water, necessitating the use of co-solvents or suspending agents for achieving desired concentrations for in vivo studies. The stability of this compound in aqueous solutions is limited, and it is susceptible to degradation under alkaline conditions. Therefore, freshly prepared solutions or suspensions are highly recommended for daily dosing.
This protocol provides two primary methods for preparing this compound formulations for oral administration: a solution using a co-solvent system and a suspension using carboxymethyl cellulose sodium (CMC-Na), a widely used and well-tolerated suspending agent in rodent studies.[1][2][3] The selection of the appropriate method will depend on the required dose, the experimental design, and the specific needs of the animal model.
Quantitative Data: Solubility of this compound Hydrochloride
The solubility of this compound hydrochloride in various solvents is a key factor in determining the appropriate dissolution method. The following table summarizes the approximate solubility data gathered from multiple sources.
| Solvent | Solubility (mg/mL) | Notes |
| Dimethyl sulfoxide (DMSO) | ~25[1] - 88 | A stock solution can be prepared and then diluted. Use fresh, moisture-free DMSO. |
| Ethanol | ~0.25[1] - 29 | Lower solubility compared to DMSO. |
| Dimethylformamide (DMF) | ~15[1] | |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~1[1] | Suitable for lower concentration aqueous solutions. |
| Water | ≥5, ~54 (with sonication) | Slightly soluble, solubility can be increased with sonication. |
| 0.5% Carboxymethyl cellulose sodium (CMC-Na) | ≥5 | Forms a homogeneous suspension suitable for oral gavage. |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrochloride Solution for Oral Gavage
This protocol is suitable for studies where a true solution is preferred and the required dose can be achieved within the solubility limits.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Sterile isotonic saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes (15 mL and 50 mL)
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound hydrochloride: Based on the desired dose (e.g., 1-5 mg/kg) and the number and weight of the animals, calculate the total amount of this compound hydrochloride needed.[4]
-
Prepare a stock solution in DMSO:
-
Accurately weigh the calculated amount of this compound hydrochloride powder and place it in a sterile conical tube.
-
Add a small volume of DMSO to dissolve the powder completely. For example, to prepare a 25 mg/mL stock solution, add 1 mL of DMSO for every 25 mg of this compound hydrochloride.
-
Vortex the tube until the powder is fully dissolved.
-
-
Prepare the final dosing solution:
-
Calculate the volume of the DMSO stock solution needed to achieve the final desired concentration in the dosing vehicle (saline or PBS).
-
Important: The final concentration of DMSO in the dosing solution should be kept to a minimum (ideally less than 5%, and as low as possible) to avoid potential toxicity.
-
In a separate sterile conical tube, add the required volume of sterile isotonic saline or PBS.
-
While vortexing the saline/PBS, slowly add the calculated volume of the this compound-DMSO stock solution.
-
Continue vortexing for another 1-2 minutes to ensure a homogeneous solution.
-
-
Final Volume and Administration:
-
Adjust the final volume with saline or PBS to achieve the desired concentration for oral gavage. The typical administration volume for rats is 1-5 mL/kg.
-
Prepare the solution fresh daily. Do not store aqueous solutions of this compound for more than one day.[1]
-
Protocol 2: Preparation of this compound Hydrochloride Suspension in Carboxymethyl Cellulose Sodium (CMC-Na) for Oral Gavage
This protocol is recommended for higher doses of this compound or when a suspension is the preferred formulation. CMC-Na acts as a suspending agent to ensure uniform distribution of the drug.[1][2][3]
Materials:
-
This compound hydrochloride powder
-
Carboxymethyl cellulose sodium (CMC-Na), low viscosity
-
Sterile purified water
-
Sterile conical tubes (50 mL)
-
Magnetic stirrer and stir bar
-
Homogenizer (optional, for finer suspension)
-
Analytical balance
-
Calibrated pipettes and sterile tips
Procedure:
-
Prepare the 0.5% (w/v) CMC-Na vehicle:
-
Weigh 0.5 g of CMC-Na powder.
-
In a beaker with a magnetic stir bar, add 100 mL of sterile purified water.
-
Slowly sprinkle the CMC-Na powder onto the surface of the water while stirring continuously to prevent clumping.
-
Continue stirring until the CMC-Na is completely dissolved and the solution is clear and viscous. This may take several hours. Gentle heating can aid dissolution, but the solution must be cooled to room temperature before adding the drug.
-
-
Prepare the this compound suspension:
-
Calculate the total amount of this compound hydrochloride needed for the study.
-
Accurately weigh the this compound hydrochloride powder.
-
In a sterile conical tube, add the weighed this compound hydrochloride.
-
Add a small volume of the prepared 0.5% CMC-Na vehicle to the powder to form a paste.
-
Gradually add the remaining volume of the 0.5% CMC-Na vehicle while continuously mixing (vortexing or stirring) to achieve the final desired concentration.
-
For a more uniform and stable suspension, homogenization can be performed.
-
-
Administration:
-
Stir the suspension well before each administration to ensure a homogenous dose.
-
The typical oral gavage volume for rats is 1-5 mL/kg.
-
Prepare the suspension fresh daily.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solution.
Experimental Workflow for this compound Suspension Preparation
Caption: Workflow for preparing this compound suspension.
References
- 1. The suitability of carboxymethylcellulose as a vehicle in reproductive studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Metabolic fate of the new angiotensin-converting enzyme inhibitor this compound in animals. 4th communication: placental transfer and secretion into milk in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Imidapril Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the long-term administration of Imidapril, an angiotensin-converting enzyme (ACE) inhibitor, in rodent models. The included protocols and data are intended to guide researchers in designing and executing preclinical studies to evaluate the chronic effects of this compound on cardiovascular and renal systems.
Data Presentation: Summary of Quantitative Data
The following tables summarize quantitative data from long-term studies of this compound administration in rodent models of hypertension and heart failure.
Table 1: Effects of Long-Term this compound Treatment on Hemodynamic and Cardiac Parameters in Dahl Salt-Sensitive (DS) Rats with Heart Failure. [1][2]
| Parameter | Control (DR-C) | Vehicle-Treated Heart Failure (DSCHF-V) | This compound-Treated Heart Failure (DSCHF-I) |
| Systolic Blood Pressure (mmHg) | 127 ± 3 | 251 ± 6 | 249 ± 5 |
| Heart Rate (beats/min) | 368 ± 12 | 375 ± 15 | 371 ± 13 |
| Body Weight (g) | 425 ± 15 | 358 ± 18 | 389 ± 12† |
| Left Ventricular Mass (mg/g body weight) | 2.15 ± 0.08 | 3.28 ± 0.12 | 2.89 ± 0.10† |
| Left Ventricular End-Diastolic Diameter (mm) | 7.40 ± 0.07 | 9.44 ± 0.38 | 7.59 ± 0.26† |
| Fractional Shortening (%) | 42.26 ± 0.85 | 25.20 ± 0.73 | 38.54 ± 1.22† |
| Wall-to-Lumen Ratio | 0.13 ± 0.01 | 0.37 ± 0.01 | 0.21 ± 0.01† |
| Perivascular Fibrosis (%) | 0.24 ± 0.02 | 0.76 ± 0.03 | 0.47 ± 0.02† |
| Myocardial Fibrosis (%) | 0.46 ± 0.02 | 2.48 ± 0.08 | 0.93 ± 0.04*† |
*P<0.01 vs. DR-C; †P<0.01 vs. DSCHF-V. Data are presented as mean ± SEM. DR-C: Dahl salt-resistant control rats; DSCHF-V: Dahl salt-sensitive heart failure rats treated with vehicle; DSCHF-I: Dahl salt-sensitive heart failure rats treated with this compound (1 mg/kg/day for 7 weeks).
Table 2: Effects of Long-Term this compound Treatment on Gene Expression in the Left Ventricle of Dahl Salt-Sensitive (DS) Rats with Heart Failure. [1][3]
| Gene Expression (ratio to GAPDH) | Control (DR-C) | Vehicle-Treated Heart Failure (DSCHF-V) | This compound-Treated Heart Failure (DSCHF-I) |
| eNOS mRNA | 0.75 ± 0.03 | 0.45 ± 0.02 | 0.68 ± 0.03† |
| iNOS mRNA | 0.25 ± 0.02 | 0.65 ± 0.04 | 0.32 ± 0.03† |
| Type I Collagen mRNA | 0.38 ± 0.02 | 0.85 ± 0.05 | 0.52 ± 0.04† |
| Preproendothelin-1 mRNA | 1.00 ± 0.05 | 2.58 ± 0.18 | 1.45 ± 0.11† |
| Endothelin A Receptor mRNA | 1.00 ± 0.06 | 2.15 ± 0.15 | 1.28 ± 0.09† |
| ACE mRNA | 1.00 ± 0.07 | 2.89 ± 0.21 | 1.62 ± 0.12*† |
*P<0.01 vs. DR-C; †P<0.01 vs. DSCHF-V. Data are presented as mean ± SEM.
Table 3: Effects of this compound on Renal Function and Nitric Oxide Release in Stroke-Prone Spontaneously Hypertensive Rats (SHRSP). [4][5]
| Parameter | Wistar-Kyoto (WKY) | Vehicle-Treated SHRSP | This compound-Treated SHRSP (1 mg/day) | This compound-Treated SHRSP (10 mg/day) |
| Systolic Blood Pressure (mmHg) | 135 ± 3 | 248 ± 5 | 221 ± 6† | 145 ± 4† |
| Heart Weight (g) | 1.05 ± 0.03 | 1.68 ± 0.05 | 1.51 ± 0.04† | 1.12 ± 0.04† |
| Kidney Weight (g) | 1.02 ± 0.02 | 1.05 ± 0.03 | 1.03 ± 0.03 | 1.04 ± 0.02 |
| ACh-Induced Decrease in Renal Perfusion Pressure (%) | 58 ± 4 | 42 ± 4 | 48 ± 3 | 56 ± 3† |
| ACh-Induced NO Release (fmol/min/g kidney wt) | 29.7 ± 9.7 | 7.6 ± 2.1 | 15.4 ± 3.5 | 27.1 ± 6.4† |
*P<0.01 vs. WKY; †P<0.01 vs. Vehicle-Treated SHRSP. Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
Materials:
-
This compound hydrochloride (crystalline solid)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Sterile, pyrogen-free water for injection or isotonic saline
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile tubes for storage
Procedure:
-
Solubility and Vehicle Selection: this compound hydrochloride has a solubility of approximately 1 mg/mL in PBS (pH 7.2)[6]. For oral gavage, this compound can be dissolved in aqueous buffers or isotonic saline[6]. The choice of vehicle should be justified in the experimental protocol and its potential effects on the animal model considered.
-
Preparation of this compound Solution:
-
Aseptically weigh the required amount of this compound hydrochloride powder.
-
In a sterile tube, dissolve the powder in the chosen vehicle (e.g., sterile PBS or saline) to the desired final concentration (e.g., 1 mg/mL).
-
Vortex the solution until the this compound is completely dissolved.
-
-
Sterilization and Storage:
-
Sterilize the this compound solution by passing it through a 0.22 µm sterile filter into a new sterile tube.
-
Aqueous solutions of this compound are not recommended to be stored for more than one day[6]. Therefore, it is advised to prepare fresh solutions daily before administration. Stock solutions in organic solvents like DMSO can be stored at -20°C for longer periods, but the final dilution for administration should be made fresh.
-
Protocol 2: Long-Term Oral Gavage Administration in Rats
Materials:
-
Prepared this compound solution
-
Appropriate gauge gavage needle (e.g., 18-20 gauge for adult rats) with a rounded tip
-
Syringes (1 mL or 3 mL)
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Handle the rats gently to minimize stress. Acclimatize the animals to the handling and restraint procedures for several days before the start of the study.
-
Securely restrain the rat by grasping the loose skin over the shoulders and back of the neck with the thumb and forefinger. Ensure the animal's body is supported.
-
-
Dosage Calculation:
-
Weigh each rat accurately before each administration to calculate the precise volume of the this compound solution to be administered based on the target dose (e.g., 1 mg/kg).
-
-
Gavage Administration:
-
Measure the length of the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-insert. Do not force the needle.
-
Once the needle is in the esophagus, slowly administer the this compound solution.
-
After administration, gently withdraw the gavage needle.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for a few minutes after the procedure.
-
Regularly monitor the animals for general health, body weight, and any signs of toxicity throughout the long-term study.
-
Mandatory Visualizations
Signaling Pathways
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Effects of this compound on NOS expression and myocardial remodelling in failing heart of Dahl salt-sensitive hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Nitric oxide release from kidneys of hypertensive rats treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Imidapril in Diabetic Nephropathy Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Imidapril, an angiotensin-converting enzyme (ACE) inhibitor, in preclinical models of diabetic nephropathy. The information presented summarizes key findings on its mechanism of action, offers detailed experimental protocols, and visualizes the underlying signaling pathways.
Introduction
Diabetic nephropathy is a leading cause of end-stage renal disease, characterized by progressive damage to the kidneys.[1][2][3] Key pathological features include glomerular hypertrophy, thickening of the glomerular basement membrane, and an increase in the mesangial matrix.[4] this compound, through its active metabolite imidaprilat, is an effective ACE inhibitor that reduces the conversion of angiotensin I to angiotensin II.[3] This action leads to a reduction in systemic blood pressure and provides renal protection in diabetic nephropathy.[1][3]
Mechanism of Action
This compound's primary therapeutic effect in diabetic nephropathy stems from its inhibition of the renin-angiotensin system (RAS). By blocking ACE, this compound decreases the production of angiotensin II, a potent vasoconstrictor with pro-inflammatory and pro-fibrotic properties.[3][4] This leads to several beneficial downstream effects in the diabetic kidney:
-
Hemodynamic Effects: this compound lowers systemic blood pressure and reduces intraglomerular pressure, thereby mitigating hyperfiltration-induced renal injury.[1]
-
Antifibrotic Effects: this compound has been shown to inhibit the expression of transforming growth factor-beta1 (TGF-β1), a key cytokine that promotes the synthesis of extracellular matrix proteins like collagen IV, leading to glomerulosclerosis.[5][6]
-
Anti-inflammatory Effects: By reducing angiotensin II levels, this compound can attenuate inflammatory responses in the kidney. Angiotensin II is known to stimulate the production of pro-inflammatory cytokines.
-
Reduction of Oxidative Stress: Angiotensin II can induce oxidative stress by activating NADPH oxidase.[7] ACE inhibitors like this compound can therefore help in reducing the generation of reactive oxygen species (ROS) in the diabetic kidney.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in a preclinical model of diabetic nephropathy. The data is derived from a study by Katoh et al. (2000) using a streptozotocin (STZ)-induced diabetic mouse model.[8]
Table 1: Effect of this compound on Renal Function and Blood Pressure in STZ-Induced Diabetic Mice [8]
| Parameter | Control | Diabetic (Vehicle) | Diabetic + this compound (1 mg/kg) | Diabetic + this compound (5 mg/kg) |
| Urinary Albumin Excretion (µ g/day ) | 28.6 ± 3.4 | 148.7 ± 22.5 | 85.6 ± 15.3 | 60.9 ± 10.1 |
| Systolic Blood Pressure (mmHg) | 115 ± 3 | 128 ± 4 | 118 ± 3 | 115 ± 2 |
| Renal ACE Activity (nmol/min/g tissue) | 15.8 ± 0.9 | 12.1 ± 0.7 | 7.3 ± 0.5 | 4.9 ± 0.4 |
*p < 0.05 vs. Diabetic (Vehicle)
Table 2: Effect of this compound on Glomerular TGF-β1 and Collagen IV mRNA Expression
| Treatment Group | Glomerular TGF-β1 mRNA | Glomerular Collagen IV mRNA |
| Sham-operated rats | Baseline | Baseline |
| 5/6 nephrectomized rats (Vehicle) | Significantly higher than sham | Significantly higher than sham |
| 5/6 nephrectomized rats + this compound | Significantly reduced | Significantly reduced |
Data from a study by Nakamura et al. (1997) in a remnant kidney model, which shares pathological pathways with diabetic nephropathy, demonstrates a significant reduction in TGF-β1 and collagen IV mRNA with this compound treatment.[5][6] Specific quantitative fold changes were not provided in the abstract.
Experimental Protocols
Protocol 1: Induction of Diabetic Nephropathy in Mice using Streptozotocin (STZ)
This protocol describes a common method for inducing type 1 diabetes and subsequent nephropathy in mice.
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), sterile
-
C57Bl/6 mice (male, 8-10 weeks old)
-
Blood glucose monitoring system
-
Metabolic cages for urine collection
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week before the experiment with free access to food and water.
-
STZ Preparation: Immediately before use, dissolve STZ in cold, sterile citrate buffer to the desired concentration (e.g., for a 200 mg/kg dose in a 25g mouse, dissolve 5 mg of STZ in an appropriate volume for intravenous injection).
-
Induction of Diabetes: Inject a single high dose of STZ (e.g., 200 mg/kg) intravenously (i.v.) into the tail vein of the mice.[8]
-
Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours after STZ injection. Mice with blood glucose levels consistently above 250-300 mg/dL are considered diabetic.
-
Development of Nephropathy: House the diabetic mice for a period of 4-8 weeks to allow for the development of diabetic nephropathy, characterized by persistent albuminuria.
-
Urine Collection and Analysis: At regular intervals, place mice in metabolic cages for 24-hour urine collection. Analyze urine for albumin and creatinine levels to assess the progression of nephropathy.
Protocol 2: Treatment with this compound
This protocol outlines the administration of this compound to the diabetic nephropathy mouse model.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., distilled water or 0.5% carboxymethyl cellulose)
-
Oral gavage needles
Procedure:
-
Drug Preparation: Prepare a fresh solution or suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 1 mg/kg and 5 mg/kg).
-
Animal Grouping: Randomly divide the diabetic mice into three groups:
-
Diabetic + Vehicle
-
Diabetic + this compound (low dose, e.g., 1 mg/kg)
-
Diabetic + this compound (high dose, e.g., 5 mg/kg)
-
A non-diabetic control group receiving the vehicle should also be included.
-
-
Drug Administration: Administer this compound or vehicle daily via oral gavage for the duration of the study (e.g., 28 days).[8]
-
Monitoring: Continue to monitor blood glucose, body weight, and urinary albumin excretion throughout the treatment period.
-
Terminal Procedures: At the end of the treatment period, collect blood and kidney tissues for further analysis (e.g., measurement of renal ACE activity, histological examination, and gene expression analysis).
Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound's mechanism of action in diabetic nephropathy.
Caption: Experimental workflow for this compound in a diabetic nephropathy model.
Caption: Logical relationship of this compound's effects on diabetic nephropathy.
References
- 1. mdpi.com [mdpi.com]
- 2. Renoprotective effects of angiotensin II receptor blockade in type 1 diabetic patients with diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inflammatory proteins in diabetic kidney disease—potential as biomarkers and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of ACE inhibition on the expression of type IV collagen and laminin in renal glomeruli in experimental diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-κB System Is Chronically Activated and Promotes Glomerular Injury in Experimental Type 1 Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits increased transforming growth factor-beta1 expression in remnant kidney model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suppressing renal NADPH oxidase to treat diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound and captopril on streptozotocin-induced diabetic nephropathy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Imidapril for In Vitro Cardiac Fibrosis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins, is a common pathological feature in many cardiovascular diseases, leading to ventricular stiffness, diastolic dysfunction, and ultimately heart failure. The renin-angiotensin-aldosterone system (RAAS) plays a pivotal role in the pathogenesis of cardiac fibrosis, with angiotensin II (Ang II) being a key mediator. Imidapril, a potent and long-acting angiotensin-converting enzyme (ACE) inhibitor, effectively suppresses the production of Ang II, making it a valuable therapeutic agent in cardiovascular medicine.[1][2] Its active metabolite, imidaprilat, exerts the primary pharmacological effects. These application notes provide detailed protocols for utilizing this compound and imidaprilat to study the mechanisms of cardiac fibrosis in vitro, offering a valuable tool for preclinical drug discovery and basic research.
The primary mechanism by which this compound is thought to mitigate cardiac fibrosis is through the inhibition of Ang II production.[1][2] This leads to a downstream reduction in the activation of pro-fibrotic signaling pathways, most notably the Transforming Growth Factor-beta (TGF-β) pathway.[1][3][4][5] TGF-β is a potent cytokine that stimulates the differentiation of cardiac fibroblasts into myofibroblasts, the primary cell type responsible for excessive ECM, including collagen, deposition.[3][5] By attenuating the Ang II/TGF-β axis, this compound can effectively reduce key events in the fibrotic cascade, including fibroblast proliferation, differentiation, and collagen synthesis.
Key Signaling Pathways
The anti-fibrotic effects of this compound are primarily mediated through the modulation of the RAAS and TGF-β signaling pathways.
Data Presentation
The following tables summarize the expected outcomes of this compound treatment in in-vitro cardiac fibrosis models based on published data for ACE inhibitors. Specific results for this compound may vary and require experimental determination.
Table 1: Effect of ACE Inhibitors on Cardiac Fibroblast Proliferation
| Treatment Group | Proliferation Index (vs. Control) | Reference |
| Control | 1.0 | N/A |
| Angiotensin II (100 nM) | ~1.5 - 2.0 fold increase | [6][7] |
| Angiotensin II + ACE Inhibitor (e.g., Enalapril) | Significant reduction vs. Ang II | [6] |
Table 2: Effect of ACE Inhibitors on Collagen Synthesis in Cardiac Fibroblasts
| Treatment Group | Collagen Synthesis (vs. Control) | Reference |
| Control | 1.0 | N/A |
| TGF-β1 (10 ng/mL) | ~2.0 - 3.0 fold increase | [8] |
| TGF-β1 + ACE Inhibitor (e.g., Lisinopril) | Significant reduction vs. TGF-β1 | [9] |
| Angiotensin II (100 nM) | ~1.5 - 2.5 fold increase | [10] |
| Angiotensin II + ACE Inhibitor (e.g., Enalapril) | Significant reduction vs. Ang II | [11] |
Table 3: Effect of ACE Inhibitors on Myofibroblast Differentiation (α-SMA Expression)
| Treatment Group | α-SMA Expression (vs. Control) | Reference |
| Control | Baseline | N/A |
| TGF-β1 (10 ng/mL) | Significant increase | [8] |
| TGF-β1 + ACE Inhibitor | Expected reduction | [1] |
| Angiotensin II (100 nM) | Significant increase | [12] |
| Angiotensin II + ACE Inhibitor | Expected reduction | [1] |
Experimental Protocols
The following are detailed protocols that can be adapted to study the effects of this compound on cardiac fibrosis in vitro.
Protocol 1: Isolation and Culture of Adult Rat Cardiac Fibroblasts
This protocol is adapted from established methods for isolating primary cardiac fibroblasts.[13][14][15]
Materials:
-
Sprague-Dawley rats (200-250 g)
-
Krebs-Henseleit Buffer (KHB)
-
Collagenase Type II
-
Trypsin
-
DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Percoll
-
Cell culture flasks and plates
Procedure:
-
Euthanize the rat according to approved institutional animal care and use committee protocols.
-
Excise the heart and place it in ice-cold KHB.
-
Cannulate the aorta and perfuse with Ca2+-free KHB for 5 minutes to wash out the blood.
-
Switch to perfusion with KHB containing collagenase II (0.1%) and trypsin (0.05%) for 20-30 minutes at 37°C.
-
Mince the ventricles and further digest in the enzyme solution with gentle agitation.
-
Filter the cell suspension through a 100 µm cell strainer.
-
Centrifuge the filtrate at 500 x g for 5 minutes.
-
Resuspend the cell pellet in DMEM with 10% FBS and plate in a culture flask.
-
After 1-2 hours of incubation at 37°C, non-adherent cardiomyocytes are removed by changing the medium. The adherent cells are cardiac fibroblasts.
-
Culture the fibroblasts in DMEM with 10% FBS and passage when confluent. Experiments are typically performed with cells from passages 2-4.
Protocol 2: Induction of a Pro-fibrotic Phenotype in Cardiac Fibroblasts
This protocol describes how to stimulate cardiac fibroblasts to adopt a pro-fibrotic phenotype using either TGF-β1 or Angiotensin II.
Materials:
-
Cultured adult rat cardiac fibroblasts (Protocol 1)
-
Serum-free DMEM
-
Recombinant human TGF-β1
-
Angiotensin II
-
Imidaprilat (active metabolite of this compound)
Procedure:
-
Seed cardiac fibroblasts in appropriate culture plates (e.g., 6-well or 24-well plates) and allow them to adhere and reach 70-80% confluency.
-
Starve the cells in serum-free DMEM for 24 hours to synchronize them.
-
Pre-treat the cells with various concentrations of imidaprilat for 1-2 hours. A vehicle control (e.g., DMSO or PBS) should be included.
-
Induce a fibrotic response by adding either TGF-β1 (e.g., 10 ng/mL) or Angiotensin II (e.g., 100 nM) to the culture medium.[7][8]
-
Incubate the cells for the desired time period (e.g., 24-48 hours) depending on the downstream assay.
Protocol 3: Assessment of Cardiac Fibroblast Proliferation
Materials:
-
Treated cardiac fibroblasts (Protocol 2)
-
BrdU Labeling and Detection Kit or [3H]-thymidine
-
Microplate reader or liquid scintillation counter
Procedure (BrdU Assay):
-
During the last 2-4 hours of the treatment period (Protocol 2), add BrdU labeling solution to the cell culture medium.
-
Fix and permeabilize the cells according to the manufacturer's instructions.
-
Add the anti-BrdU antibody conjugated to a peroxidase.
-
Add the substrate and measure the absorbance using a microplate reader.
-
A decrease in absorbance in imidaprilat-treated cells compared to the stimulated control indicates an anti-proliferative effect.
Protocol 4: Assessment of Collagen Synthesis by Sirius Red Staining
This protocol provides a quantitative method to measure total collagen deposition.[9][16][17]
Materials:
-
Treated cardiac fibroblasts in culture plates (Protocol 2)
-
Pico-Sirius Red solution (0.1% Sirius Red in saturated picric acid)
-
0.1 M NaOH
-
Spectrophotometer
Procedure:
-
After the treatment period, remove the culture medium and gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 30 minutes.
-
Wash the fixed cells with PBS.
-
Stain the cells with Pico-Sirius Red solution for 1 hour at room temperature.
-
Wash the plates extensively with 0.1 M HCl to remove unbound dye.
-
Elute the bound dye by adding 0.1 M NaOH and incubating for 30 minutes with gentle shaking.
-
Transfer the eluate to a 96-well plate and measure the absorbance at 540 nm.
-
A decrease in absorbance in imidaprilat-treated cells compared to the stimulated control indicates reduced collagen synthesis.
Protocol 5: Assessment of Myofibroblast Differentiation by Western Blotting for α-SMA
Materials:
-
Treated cardiac fibroblasts (Protocol 2)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against α-SMA
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-α-SMA antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to normalize the α-SMA signal.
-
A decrease in the normalized α-SMA band intensity in imidaprilat-treated cells compared to the stimulated control indicates an inhibition of myofibroblast differentiation.
Conclusion
These application notes and protocols provide a comprehensive framework for investigating the anti-fibrotic effects of this compound in vitro. By utilizing these established methodologies, researchers can elucidate the molecular mechanisms by which this compound modulates cardiac fibroblast function and its potential as a therapeutic agent to combat cardiac fibrosis. It is recommended to perform dose-response and time-course experiments to determine the optimal experimental conditions for this compound in the specific in vitro model being used.
References
- 1. bjcardio.co.uk [bjcardio.co.uk]
- 2. Frontiers | Angiotensin Converting Enzyme Inhibitors (ACEIs) Decrease the Progression of Cardiac Fibrosis in Rheumatic Heart Disease Through the Inhibition of IL-33/sST2 [frontiersin.org]
- 3. Induction of cardiac fibrosis by transforming growth factor-beta(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hitting the Target! Challenges and Opportunities for TGF-β Inhibition for the Treatment of Cardiac fibrosis [mdpi.com]
- 5. Myocardial Fibrosis: Cell Signaling and In Vitro Modeling - Cardiovascular Signaling in Health and Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. JCI Insight - Fibroblast-specific IKK-β deficiency ameliorates angiotensin II–induced adverse cardiac remodeling in mice [insight.jci.org]
- 7. researchgate.net [researchgate.net]
- 8. frontiersin.org [frontiersin.org]
- 9. med.emory.edu [med.emory.edu]
- 10. ahajournals.org [ahajournals.org]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Collagen receptor cross-talk determines α-smooth muscle actin-dependent collagen gene expression in angiotensin II–stimulated cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isolation and Characterization of Adult Cardiac Fibroblasts and Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: Isolation and Characterization of Adult Cardiac Fibroblasts and Myofibroblasts [jove.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Alpha-Smooth Muscle Actin Expression Upregulates Fibroblast Contractile Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of Imidapril in Solution
For researchers, scientists, and drug development professionals, ensuring the stability of active pharmaceutical ingredients (APIs) in solution is a critical aspect of experimental accuracy and formulation development. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with Imidapril hydrochloride solutions.
Troubleshooting Guides
This section addresses specific issues that may arise during the preparation and handling of this compound solutions, offering potential causes and solutions.
Issue 1: Rapid Degradation of this compound in Aqueous Solution
Question: My this compound solution is showing rapid degradation, as evidenced by the appearance of extra peaks in my HPLC chromatogram. What are the likely causes and how can I mitigate this?
Answer: Rapid degradation of this compound in aqueous solutions is a known issue and is primarily influenced by pH, temperature, and the presence of certain excipients. The two main degradation products of this compound are Imidaprilat and a diketopiperazine derivative [1][2].
-
pH: this compound is susceptible to hydrolysis, particularly under alkaline conditions. Studies have shown that degradation is accelerated in basic media[3]. It is crucial to control the pH of your solution. For analytical purposes, a mobile phase with a pH of around 2.0 to 4.5 has been shown to provide good separation and stability during analysis[1][3]. For formulation purposes, maintaining a slightly acidic to neutral pH is generally recommended for ACE inhibitors.
-
Temperature: Elevated temperatures significantly accelerate the degradation of this compound. It is recommended to prepare and store this compound solutions at refrigerated temperatures (2-8 °C) unless otherwise specified for your experiment.
-
Excipients: Certain excipients can impact the stability of this compound. For instance, while some excipients used in solid formulations can have a stabilizing effect, others might promote degradation in solution[1]. It is advisable to use simple, well-defined buffer systems for initial experiments.
Issue 2: Inconsistent Results in Stability Studies
Question: I am observing high variability in the stability data of my this compound solutions between experiments. What could be the contributing factors?
Answer: Inconsistent results in stability studies can stem from several factors related to experimental protocol and analytical methodology.
-
Solution Preparation: Ensure that the this compound hydrochloride is fully dissolved and that the solution is homogeneous before aliquoting or analysis. The solubility of this compound hydrochloride in PBS (pH 7.2) is approximately 1 mg/mL[4]. For other buffer systems, it is essential to determine the solubility to avoid precipitation.
-
Buffer Composition and pH Control: The type and concentration of the buffer can influence the degradation rate. It is critical to use a buffer with sufficient capacity to maintain a constant pH throughout the experiment. Regularly verify the pH of your solutions.
-
Analytical Method Validation: The HPLC method used for stability testing must be stability-indicating. This means the method should be able to resolve the parent this compound peak from all potential degradation products and any excipients present in the formulation. Method validation should include specificity, linearity, accuracy, and precision[5].
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability of this compound in solution.
Q1: What are the primary degradation pathways for this compound in an aqueous solution?
A1: this compound primarily degrades via two pathways in aqueous solution:
-
Hydrolysis of the ester group: This leads to the formation of the active metabolite, Imidaprilat . This is a common degradation pathway for prodrug esters.
-
Intramolecular cyclization: This results in the formation of a diketopiperazine derivative . This is another common degradation pathway for dipeptide-like structures such as ACE inhibitors[2].
Under alkaline conditions, the hydrolysis to Imidaprilat is a significant degradation route[3].
Q2: How does pH affect the stability of this compound in solution?
A2: The stability of this compound is highly pH-dependent. While specific quantitative data across a wide pH range in solution is not extensively published, studies on alkaline degradation show a significant increase in degradation rate at higher pH[3]. For analytical purposes, acidic pH (e.g., pH 2.0-4.5) is often used for the mobile phase to ensure the stability of the analyte during the chromatographic run[1][3]. For formulation development, it is crucial to perform pH-stability profiling to identify the optimal pH for maximum stability.
Q3: What is the recommended procedure for a forced degradation study of this compound in solution?
A3: A forced degradation study for this compound in solution should be conducted according to ICH guidelines to identify potential degradation products and establish the stability-indicating nature of analytical methods. A general protocol involves exposing the this compound solution to the following stress conditions:
-
Acidic Hydrolysis: Treat the solution with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60-80 °C) for a defined period.
-
Alkaline Hydrolysis: Treat the solution with a base (e.g., 0.1 N NaOH) at room temperature or slightly elevated temperature for a set duration. This compound is particularly sensitive to alkaline conditions[3].
-
Oxidative Degradation: Expose the solution to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.
-
Thermal Degradation: Heat the solution at a high temperature (e.g., 70-80 °C) for an extended period.
-
Photostability: Expose the solution to light according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light to differentiate between thermal and photodegradation.
Samples should be analyzed by a validated stability-indicating HPLC method at various time points to track the formation of degradation products and the loss of the parent compound.
Q4: Are there any known strategies to improve the stability of this compound in aqueous solutions?
A4: While specific stabilization strategies for this compound in solution are not extensively detailed in publicly available literature, general approaches for stabilizing ACE inhibitors in solution can be applied:
-
pH Optimization: As mentioned, identifying and maintaining the optimal pH is the most critical factor. This typically involves conducting a pH-rate profile study to find the pH of maximum stability.
-
Use of Buffers: Employing a suitable buffer system (e.g., citrate, phosphate) is essential to control the pH.
-
Control of Temperature: Preparing and storing solutions at low temperatures (e.g., 2-8 °C) will slow down the degradation kinetics.
-
Excipient Selection: While not specifically documented for this compound in solution, for other ACE inhibitors, the addition of certain excipients has been explored. For solid dosage forms, meglumine has been used as a stabilizer for some ACE inhibitors. The compatibility of any excipient with this compound in solution would need to be thoroughly investigated.
-
Protection from Light: If photostability studies indicate sensitivity to light, the solution should be protected from light by using amber-colored containers or by wrapping the container in aluminum foil.
Data Presentation
Table 1: Summary of Factors Affecting this compound Stability in Solution
| Parameter | Effect on Stability | Recommendations |
| pH | Highly pH-dependent; degradation is accelerated in alkaline conditions[3]. | Maintain a controlled, slightly acidic to neutral pH. For analytical methods, a mobile phase pH of 2.0-4.5 is often used[1][3]. |
| Temperature | Degradation rate increases with increasing temperature. | Prepare and store solutions at refrigerated temperatures (2-8 °C). |
| Light | Potential for photodegradation (requires specific study). | Protect solutions from light, especially during stability studies, until photostability is confirmed. |
| Oxidizing Agents | Susceptible to oxidative degradation. | Avoid contact with oxidizing agents. Purging solutions with an inert gas (e.g., nitrogen) may be beneficial. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound and Its Degradation Products
This protocol is a composite based on several published methods and should be validated for your specific application.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent.
-
Aqueous Buffer: Ammonium acetate buffer (pH 5.0) or potassium dihydrogen phosphate buffer (pH adjusted to 4.5 with 1 N HCl)[3].
-
Organic Phase: Acetonitrile and methanol in equal ratios.
-
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Detection Wavelength: 210 nm or 216 nm[1].
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).
Validation of the method is crucial and should include:
-
Specificity: Demonstrate that the peaks for this compound, its known degradation products (Imidaprilat, diketopiperazine derivative), and any excipients are well-resolved. This is typically assessed using stressed samples from a forced degradation study.
-
Linearity: Establish a linear relationship between the peak area and the concentration of this compound over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value, often assessed by spike/recovery experiments.
-
Precision: Evaluate the repeatability (intra-day) and intermediate precision (inter-day) of the method, expressed as the relative standard deviation (RSD).
Visualizations
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic study of the alkaline degradation of this compound hydrochloride using a validated stability indicating HPLC method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Adjusting Imidapril Dosage in Renal Impairment Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ACE inhibitor imidapril in preclinical models of renal impairment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why is dosage adjustment in renal impairment models critical?
This compound is a prodrug that is hydrolyzed in the liver to its active metabolite, imidaprilat.[1] Imidaprilat is a potent angiotensin-converting enzyme (ACE) inhibitor.[2] By inhibiting ACE, it blocks the conversion of angiotensin I to angiotensin II, a key component of the renin-angiotensin-aldosterone system (RAAS).[1][3] This leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.[1][3]
Dosage adjustment is critical in renal impairment because this compound and its active metabolite are primarily excreted by the kidneys.[3] Impaired renal function can lead to the accumulation of imidaprilat, increasing the risk of adverse effects such as excessive hypotension, a sharp decline in glomerular filtration rate (GFR), and hyperkalemia.[4] Therefore, adjusting the dosage based on the severity of renal impairment is essential to ensure experimental accuracy and animal welfare.
Q2: We observed an initial decrease in GFR after starting this compound in our 5/6 nephrectomy rat model. Is this expected, and how should we interpret this?
Yes, a transient and reversible reduction in GFR can be observed upon initiation of ACE inhibitor therapy, including this compound.[4][5] This is a known pharmacodynamic effect and not necessarily a sign of nephrotoxicity.[5]
Interpretation:
-
Mechanism: Angiotensin II preferentially constricts the efferent arterioles of the glomeruli, which helps maintain GFR in a state of reduced renal perfusion (as is the case in the 5/6 nephrectomy model). By inhibiting angiotensin II production, this compound causes vasodilation of the efferent arteriole, leading to a decrease in intraglomerular pressure and, consequently, a temporary drop in GFR.[4]
-
Long-term Benefit: This reduction in intraglomerular pressure is considered a key mechanism for the long-term renoprotective effects of ACE inhibitors, as it mitigates hyperfiltration injury in the remaining nephrons.[4]
-
Monitoring: It is crucial to monitor renal function closely after initiating this compound. A modest, stabilizing decrease in GFR may be acceptable. However, a progressive or severe decline should prompt a re-evaluation of the dosage or the animal's health status.
Q3: What are the common adverse effects to monitor for when administering this compound to animals with induced renal impairment?
Beyond the initial GFR dip, researchers should monitor for the following potential adverse effects:
-
Hypotension: Particularly after the first dose. Monitor blood pressure if possible, and observe for signs of lethargy or dizziness.
-
Hyperkalemia: Reduced aldosterone secretion can lead to potassium retention. Serum potassium levels should be monitored, especially in models of severe renal failure.
-
Worsening Renal Function: While an initial dip in GFR is expected, a continuous decline in renal function may indicate that the dose is too high for the degree of renal impairment. Monitor serum creatinine and blood urea nitrogen (BUN) regularly.
-
Cough: While a common side effect in humans due to bradykinin accumulation, it is less commonly reported or observed in animal models but remains a theoretical possibility.
Q4: We are having trouble dissolving this compound hydrochloride for administration. What is the recommended procedure?
This compound hydrochloride is a crystalline solid.[6] Its solubility can be a concern for preparing solutions for animal administration.
-
Solubility Profile: this compound hydrochloride is soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) at approximately 25 mg/mL and 15 mg/mL, respectively. Its solubility in ethanol is lower, around 0.25 mg/mL.[6] It is also soluble in aqueous buffers like PBS (pH 7.2) at about 1 mg/mL.[6]
-
Preparation for Oral Gavage: For oral administration, this compound can often be suspended or dissolved in an appropriate vehicle. If using an organic solvent to create a stock solution, ensure the final concentration of the solvent in the administered dose is minimal to avoid physiological effects.[6] It is recommended to make fresh aqueous solutions daily.[6]
-
Preparation for Injection: For parenteral administration, ensure the substance is fully dissolved and sterile-filtered (e.g., using a 0.2 µm filter) before injection.[7] The pH of the final solution should be adjusted to be close to physiological pH (around 7.4) to minimize irritation.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Unexpectedly high mortality in the treatment group. | - Dose may be too high for the severity of renal impairment, leading to severe hypotension or acute renal failure. - The vehicle used for drug administration may have toxic effects. - The stress of the procedure combined with the drug's effect may be too much for the animals. | - Review the literature for appropriate starting doses in your specific model and titrate up slowly. - Run a vehicle-only control group to rule out vehicle toxicity. - Refine handling and administration techniques to minimize stress. |
| Inconsistent or highly variable renal function data (e.g., serum creatinine, BUN). | - Inconsistent drug administration (e.g., incorrect gavage technique). - Variability in the induction of the renal impairment model. - Dehydration in the animals, which can exacerbate renal injury. | - Ensure all personnel are proficient in the chosen administration route. - Standardize the renal impairment induction protocol and confirm the degree of impairment before starting treatment. - Ensure animals have free access to water and monitor for signs of dehydration. |
| No significant therapeutic effect observed despite administration. | - Dose may be too low. - Poor absorption of the drug (if administered orally). - The chosen model of renal impairment may not be responsive to ACE inhibition. | - Consider a dose-escalation study to find the optimal therapeutic dose. - Check the bioavailability of your formulation. For oral dosing, ensure the drug is administered on an empty stomach if food is known to reduce absorption. - Verify that the underlying pathology of your model is driven by the renin-angiotensin system. |
Data Presentation: this compound Dosage in Preclinical Renal Impairment Models
The following table summarizes this compound dosages used in various rat models of renal disease. It is crucial to note that the optimal dose can vary depending on the specific strain, sex, and severity of the induced renal impairment.
| Animal Model | Species/Strain | Dosage | Route of Administration | Key Findings/Notes | Reference |
| Hypertensive Nephrosclerosis (L-NAME induced) | Spontaneously Hypertensive Rats (SHR) | Not specified, but effective in reducing nephrosclerosis | Not specified | This compound attenuated the increase in TGF-beta1 mRNA. | [8] |
| Hypertensive Rats | Not specified | 2.5 mg/kg/day | Intragastric injection | Decreased systolic blood pressure and increased urine output. | [9] |
| DOCA-salt Hypertensive Rats (with unilateral nephrectomy) | Wistar-Kyoto (WKY) Rats | 10 mg/day | Subcutaneous (SC) | Did not significantly lower blood pressure in this specific low-renin model. | [10] |
| Remnant Kidney Model (5/6 Nephrectomy) | Sprague-Dawley Rats | Not specified, but effective | Not specified | Inhibited the expression of TGF-beta1 and collagen IV. | [1] |
Experimental Protocols
5/6 Subtotal Nephrectomy Model in Rats (Surgical Resection)
This model induces chronic kidney disease (CKD) through a reduction in renal mass, leading to hypertension, proteinuria, and glomerulosclerosis.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scalpels, forceps, scissors, retractors, electrocautery unit)
-
Suture material (e.g., 4-0 silk)
-
Sterile saline
-
Analgesics (e.g., buprenorphine)
Procedure:
Step 1: First Surgery - Left Kidney Partial Nephrectomy
-
Anesthetize the rat and place it in a prone position. Shave and sterilize the left flank area.
-
Make a flank incision to expose the left kidney.
-
Gently exteriorize the kidney, taking care not to damage the adrenal gland or major blood vessels.
-
Using an electrocautery unit or surgical resection, remove the upper and lower thirds (approximately two-thirds) of the left kidney.
-
Control any bleeding with gentle pressure or cautery.
-
Return the kidney to the abdominal cavity.
-
Close the muscle layer and skin with sutures.
-
Administer post-operative analgesics and allow the animal to recover for one week.
Step 2: Second Surgery - Right Kidney Total Nephrectomy
-
After one week, anesthetize the rat again. Shave and sterilize the right flank area.
-
Make a flank incision to expose the right kidney.
-
Ligate the renal artery, vein, and ureter together with a single silk suture.
-
Excise the entire right kidney.
-
Close the incision in layers.
-
Provide post-operative care, including analgesia and monitoring.
The animal will now have approximately 1/6th of its original renal mass and will develop signs of CKD over the following weeks.
Gentamicin-Induced Acute Kidney Injury (AKI) Model in Rats
This is a drug-induced model that causes nephrotoxicity, primarily affecting the proximal tubules.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Gentamicin sulfate solution
-
Sterile saline for vehicle control
Procedure:
-
Acclimatize rats and house them in metabolic cages for urine collection if required.
-
Administer gentamicin subcutaneously (SC) or intraperitoneally (IP) at a dose known to induce nephrotoxicity. A common regimen is 80-100 mg/kg/day for 7-10 consecutive days.[11][12]
-
A control group should receive equivalent volumes of sterile saline.
-
Monitor animals daily for clinical signs of toxicity (e.g., weight loss, lethargy, changes in water intake).
-
Collect blood and urine samples at specified time points (e.g., day 4 and day 8) to assess renal function markers (serum creatinine, BUN, urinary biomarkers like KIM-1).[11]
-
At the end of the study, euthanize the animals and collect kidney tissue for histological analysis to confirm tubular necrosis.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Imidaprilat.
Caption: General experimental workflow for testing this compound in a renal impairment model.
Caption: this compound's effects on signaling pathways relevant to renal protection.
References
- 1. This compound inhibits increased transforming growth factor-beta1 expression in remnant kidney model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. unmc.edu [unmc.edu]
- 3. JCI - Citations to Therapeutic advantage of converting enzyme inhibitors in arresting progressive renal disease associated with systemic hypertension in the rat. [jci.org]
- 4. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 5. Gentamicin induced acute renal damage and its evaluation using urinary biomarkers in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. az.research.umich.edu [az.research.umich.edu]
- 8. This compound improves L-NAME-exacerbated nephrosclerosis with TGF-beta 1 inhibition in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound treatment on aquaporin-2 expression in the kidneys and excretion in the urine of hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. researchgate.net [researchgate.net]
- 12. The renin-angiotensin system in aminoglycoside-induced acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chemical Synthesis of Imidapril Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Imidapril hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered in the synthesis of this compound hydrochloride?
A1: The synthesis of this compound hydrochloride presents several key challenges, including ensuring the stability of the final hydrochloride salt, minimizing impurities through controlled reaction conditions, and achieving high yields in an economically viable manner.[1][2][3][4][5] A significant issue is the potential for the hydrochloride salt to convert back to its free base over time, particularly when prepared with hydrogen chloride in 1,4-dioxane.[1][4]
Q2: How can the stability of the final this compound hydrochloride product be improved?
A2: The stability of this compound hydrochloride can be enhanced by altering the de-esterification and salt formation steps.[1][4] Traditional methods using dry hydrogen chloride in 1,4-dioxane have been reported to yield a less stable product.[1][4] A more stable form can be obtained by hydrolyzing the tertiary butyl ester with concentrated sulfuric acid in 1,4-dioxane, followed by hydrochloride salt formation using isopropyl alcohol.[1][4] This alternative method has been shown to produce a drug substance that is stable for over two years.[1][4]
Q3: What are the typical yields for the synthesis of this compound hydrochloride?
A3: The overall yield of this compound hydrochloride synthesis can vary depending on the specific route and reagents used. Some reported methods achieve an overall yield of approximately 68% or higher.[2][6] The final step of converting the precursor to the crude hydrochloride salt can have a yield of around 80-85%, with a subsequent purification step (recrystallization) yielding about 80% of the purified product.[2][6]
Q4: What impurities are commonly formed during the synthesis, and how can they be minimized?
A4: The formation of various organic impurities is a known issue in the synthesis of this compound hydrochloride, which can affect the purity of the final product.[2][3][7] These impurities can arise from side reactions during the multi-step synthesis. Minimizing these impurities involves careful control of reaction conditions, such as temperature and reaction time, and employing effective purification techniques like recrystallization.[2][3] HPLC is typically used to monitor the reaction and ensure the consumption of starting materials, which helps in controlling impurity formation.[2]
Troubleshooting Guide
Problem 1: Low Yield of Crude this compound Hydrochloride
| Possible Cause | Suggested Solution |
| Incomplete reaction during the de-esterification step. | Monitor the reaction progress using HPLC to ensure the starting material is fully consumed. The reaction time is typically around 8 hours at 20-25°C when using 5 mol/L hydrogen chloride in dioxane.[2] |
| Suboptimal reaction conditions. | Ensure the reaction temperature is maintained within the optimal range. For the de-esterification with HCl in dioxane, a temperature of 20-25°C is recommended.[2] |
| Inefficient isolation of the product. | After the reaction is complete, ensure the solid product is thoroughly filtered and dried. Air-drying at 50°C is a common practice.[2] |
Problem 2: Poor Stability of the Final Product (Conversion to Free Base)
| Possible Cause | Suggested Solution |
| Use of HCl in 1,4-dioxane for salt formation. | This method is known to produce a less stable hydrochloride salt.[1][4] |
| Consider an alternative method involving hydrolysis of the tertiary butyl ester with concentrated sulfuric acid in 1,4-dioxane, followed by hydrochloride salt formation with isopropyl alcohol, which yields a more stable product.[1][4] | |
| Inadequate drying or storage conditions. | Ensure the final product is thoroughly dried and stored in a tightly sealed container, protected from moisture, as humidity can accelerate degradation.[8][9] |
Problem 3: High Levels of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Incomplete reactions or side reactions during synthesis. | Employ HPLC monitoring to ensure reactions go to completion.[2][3] Adjust reaction conditions (temperature, time, stoichiometry of reagents) to minimize the formation of side products. |
| Ineffective purification. | Perform recrystallization of the crude product. A common method involves dissolving the crude solid in a minimal amount of a suitable hot solvent (e.g., anhydrous methanol or absolute ethanol) and then adding an anti-solvent (e.g., ethyl acetate) to induce crystallization upon cooling.[2] |
Experimental Protocols
Key Experiment: De-esterification and Hydrochloride Salt Formation
This protocol describes the conversion of the tertiary butyl ester precursor to this compound hydrochloride.
Method 1: Using Hydrogen Chloride in Dioxane
-
To a reaction flask, add the tertiary butyl ester precursor of this compound.
-
Under mechanical stirring, add a solution of 5 mol/L hydrogen chloride in dioxane. A typical ratio is 600 mL of the HCl/dioxane solution per 100 g of the starting material.[2]
-
Stir the reaction mixture at a controlled temperature of 20-25°C.[2]
-
Monitor the reaction progress by HPLC. The reaction is typically complete within 8 hours, as indicated by the near disappearance of the starting material peak.[2]
-
Once the reaction is complete, filter the resulting solid.
-
Dry the solid product at 50°C to obtain the crude this compound hydrochloride.[2]
Method 2: Using Sulfuric Acid for Improved Stability
-
In a round bottom flask, slowly add concentrated sulfuric acid (e.g., 29.5 g) to 1,4-dioxane (e.g., 150 mL) while maintaining the temperature at 25-30°C.[4][10]
-
Add the tertiary butyl ester precursor (e.g., 50 g) in portions to the reaction mixture at 25-30°C.[4][10]
-
Maintain the reaction at this temperature for approximately 6 hours, monitoring for completion by TLC.[4][10]
-
Upon completion, neutralize the reaction mixture to a pH of ~7 with sodium bicarbonate.
-
Perform organic washes with a solvent like methylene chloride to remove impurities.
-
Adjust the pH of the aqueous layer to ~3.98 with dilute hydrochloric acid.
-
Extract the product into an organic solvent.
-
The final hydrochloride salt can then be prepared using isopropyl alcohol.[1][4]
Purification by Recrystallization
-
To a reaction flask, add the crude this compound hydrochloride.
-
Add a suitable solvent, such as anhydrous methanol or absolute ethanol, under mechanical stirring.[2]
-
Heat the mixture to reflux (e.g., 65°C for methanol) until the solid is completely dissolved.[2]
-
Add an anti-solvent, such as ethyl acetate. The volume of the anti-solvent is typically double that of the initial solvent.[2]
-
Cool the mixture to 0°C and allow it to crystallize for at least 3 hours.[2]
-
Filter the purified solid product.
-
Dry the solid at 40°C to obtain the final purified this compound hydrochloride.[2]
Visualizations
Caption: Synthetic pathway of this compound hydrochloride.
Caption: Troubleshooting workflow for this compound hydrochloride synthesis.
References
- 1. primescholars.com [primescholars.com]
- 2. Preparation method of this compound hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. Preparation method of this compound hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. primescholars.com [primescholars.com]
- 5. WO2007029267A1 - Process for industrially viable preparation of this compound hydrochloride - Google Patents [patents.google.com]
- 6. CN106117308A - A kind of preparation method of this compound Hydrochloride - Google Patents [patents.google.com]
- 7. CN111253315A - this compound hydrochloride organic impurities and preparation method thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of Storage and Manufacture Conditions for this compound Hydrochloride in Solid State as a Way to Reduce Costs of Antihypertensive Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PPT - Synthesis of Stable this compound Hydrochloride PowerPoint Presentation - ID:8008854 [slideserve.com]
Technical Support Center: Method Refinement for Consistent Imidapril Delivery
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reproducible results in experiments involving Imidapril. The information covers frequently asked questions, troubleshooting common issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its active form? A: this compound is a prodrug that is converted in the body, primarily in the liver, to its active metabolite, Imidaprilat.[1][2] Imidaprilat is an angiotensin-converting enzyme (ACE) inhibitor responsible for the therapeutic effects.[2][3]
Q2: What are the recommended solvents for preparing this compound hydrochloride stock solutions? A: this compound hydrochloride is a crystalline solid soluble in organic solvents like DMSO, ethanol, and dimethyl formamide.[4] It can also be dissolved directly in aqueous buffers like PBS (pH 7.2) to a solubility of approximately 1 mg/ml.[4] For cell-based assays, preparing a concentrated stock in DMSO or ethanol is common practice.[4]
Q3: How stable is this compound in solution, and what are the proper storage conditions? A: this compound contains an ester bond and is susceptible to hydrolysis in aqueous solutions, converting to its active form, Imidaprilat.[5] Aqueous solutions are not recommended for storage for more than one day.[4] For long-term stability, solid this compound hydrochloride should be stored at -20°C, where it is stable for at least four years.[4] Stock solutions in anhydrous organic solvents like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year.[6]
Q4: How does this compound work? A: The active metabolite, Imidaprilat, inhibits the Angiotensin-Converting Enzyme (ACE).[1][6] This action blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[1][2] The resulting decrease in angiotensin II levels leads to vasodilation, reduced aldosterone secretion, and a lowering of blood pressure.[1][2]
Q5: What is the most common method for quantifying this compound and Imidaprilat? A: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used method for the simultaneous determination of this compound and its active metabolite, Imidaprilat.[5][7][8][9] This technique typically employs a C18 column with UV detection.[7][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected biological activity in vitro. | 1. Degradation of this compound: The prodrug may be hydrolyzing to Imidaprilat in your aqueous culture medium before the experiment is complete.[5] 2. Solvent Toxicity: High residual concentrations of organic solvents (e.g., >0.5% DMSO) can have physiological effects on cells or be toxic.[4] | 1. Always prepare fresh dilutions of this compound from a frozen stock immediately before use. Do not store this compound in aqueous buffers for more than a day.[4] 2. Ensure the final concentration of the organic solvent is consistent across all wells and is below the known tolerance level for your cell line. Include a vehicle-only control group. |
| High variability in plasma concentrations in animal studies. | 1. Food Effects: The absorption of this compound can be significantly reduced when administered with a fatty meal.[10] 2. Incomplete Conversion: The conversion of this compound to the active Imidaprilat can vary between subjects.[11] | 1. Standardize animal feeding schedules. Administer this compound after a consistent fasting period to ensure uniform absorption. 2. Measure plasma concentrations of both this compound and Imidaprilat to assess the rate and extent of conversion. |
| Precipitation of the compound in the stock or working solution. | 1. Exceeded Solubility: The concentration prepared may be higher than the solubility limit in the chosen solvent. 2. pH/Temperature Effects: Solubility can be dependent on the pH and temperature of the solvent or buffer. | 1. Refer to solubility data (see Table 1). If using a new solvent, perform a solubility test first. 2. For aqueous solutions, ensure the pH is compatible with this compound's stability. Gentle warming may temporarily increase solubility, but ensure the compound does not degrade.[12] |
| Poor peak shape or resolution during HPLC analysis. | 1. Inappropriate Mobile Phase: The pH or solvent composition of the mobile phase may not be optimal for separating this compound and Imidaprilat. 2. Column Degradation: The stationary phase of the HPLC column may be degraded or contaminated. | 1. Use a mobile phase with an acidic pH (e.g., 2.5-3.0) to ensure consistent protonation of the analytes. A common mobile phase includes a phosphate buffer, acetonitrile, and methanol.[8][9] 2. Use a guard column and flush the column with a strong solvent after each run sequence. |
Data Presentation
Table 1: Solubility of this compound Hydrochloride
| Solvent | Approximate Solubility (mg/mL) | Reference |
|---|---|---|
| DMSO | 25 - 88 | [4][6] |
| Water | ~54 | [6] |
| Ethanol | ~29 | [6] |
| PBS (pH 7.2) | ~1 |[4] |
Table 2: Example RP-HPLC Parameters for this compound Quantification
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | [7][9] |
| Mobile Phase | Phosphate Buffer (pH 2.5) : Acetonitrile : Methanol (58:25:17 v/v/v) | [9] |
| Flow Rate | 1.0 mL/min | [9] |
| Detection (UV) | 210 - 218 nm | [4][9] |
| Retention Time (this compound) | ~6.2 min | [9] |
| Linear Range | 5 - 30 µg/mL |[9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Hydrochloride Stock Solution
-
Materials: this compound hydrochloride (FW: 441.9 g/mol )[4], anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: To prepare a 10 mM solution, weigh out 4.42 mg of this compound hydrochloride.
-
Procedure: a. Tare a microcentrifuge tube on an analytical balance. b. Carefully weigh 4.42 mg of this compound hydrochloride into the tube. c. Add 1.0 mL of anhydrous DMSO to the tube. d. Vortex thoroughly until the solid is completely dissolved. e. Aliquot into smaller volumes (e.g., 50 µL) in fresh, sterile tubes to minimize freeze-thaw cycles. f. Store aliquots at -80°C for long-term storage (up to 1 year).[6]
Protocol 2: General Method for Quantification by RP-HPLC
-
Standard Curve Preparation: a. Using the 10 mM stock solution, perform serial dilutions in the mobile phase to prepare standards ranging from 1 µg/mL to 100 µg/mL. b. Include a blank (mobile phase only) and a zero standard (matrix without analyte).
-
Sample Preparation (from Plasma): a. To 100 µL of plasma, add 200 µL of ice-cold acetonitrile containing an internal standard. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a clean HPLC vial for analysis.
-
HPLC Analysis: a. Set up the HPLC system according to the parameters in Table 2. b. Inject 10-20 µL of each standard and sample. c. Record the chromatograms and integrate the peak areas for this compound, Imidaprilat, and the internal standard.
-
Data Analysis: a. Generate a standard curve by plotting the peak area ratio (analyte/internal standard) versus concentration for the standards. b. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r² > 0.99). c. Use the regression equation to calculate the concentration of this compound and Imidaprilat in the unknown samples.
Mandatory Visualizations
Caption: Mechanism of action of this compound in the Renin-Angiotensin System.
Caption: A standard workflow for experiments using this compound.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. This compound | C20H27N3O6 | CID 5464343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound: a review of its use in essential hypertension, Type 1 diabetic nephropathy and chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijpbs.com [ijpbs.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Pharmacokinetics of this compound and its active metabolite imidaprilat following single dose and during steady state in patients with impaired liver function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of Storage and Manufacture Conditions for this compound Hydrochloride in Solid State as a Way to Reduce Costs of Antihypertensive Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Off-Target Effects of Imidapril
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential off-target effects of Imidapril in experimental settings. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a prodrug that is hydrolyzed in the liver to its active metabolite, imidaprilat.[][2] Imidaprilat is a potent inhibitor of Angiotensin-Converting Enzyme (ACE), with an IC50 of approximately 2.6 nM.[3] By inhibiting ACE, imidaprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[4][5] This leads to vasodilation and a reduction in blood pressure.[4][5]
Q2: What are the known off-target effects of ACE inhibitors like this compound?
Clinically, ACE inhibitors are associated with side effects such as a dry cough and angioedema, which are thought to be mediated by the accumulation of bradykinin.[4][6] In an experimental context, "off-target" refers to any molecular interaction or cellular effect not mediated by the inhibition of ACE. Due to structural similarities with other metalloproteases, there is a potential for imidaprilat to interact with other enzymes. Additionally, the imidazolidine structure within this compound is similar to compounds that can interact with imidazoline receptors.[7][8]
Q3: My experimental results with this compound are not consistent with ACE inhibition. What could be the cause?
If your results are inconsistent with the known effects of ACE inhibition, it is crucial to consider the possibility of off-target effects. This could manifest as unexpected changes in signaling pathways, cell viability, or gene expression that are independent of the renin-angiotensin system. It is also important to ensure the experimental conditions are appropriate, such as the concentration of this compound used and the metabolic competency of the experimental system (to convert this compound to imidaprilat).
Troubleshooting Guide
Issue 1: Unexpected Phenotypic or Signaling Effects
You observe a cellular response to this compound that cannot be explained by the inhibition of the renin-angiotensin system in your experimental model.
Table 1: Troubleshooting Unexpected Effects
| Potential Cause | Recommended Action | Expected Outcome |
| Off-Target Kinase Inhibition | Perform a broad-spectrum kinase inhibitor profiling assay with imidaprilat. | Identification of any off-target kinases inhibited by imidaprilat. |
| Interaction with Imidazoline Receptors | Conduct a competitive binding assay using known imidazoline receptor ligands (e.g., clonidine) in the presence of imidaprilat. | Determine if imidaprilat displaces the known ligand, indicating binding to imidazoline receptors. |
| Non-specific Effects at High Concentrations | Perform a dose-response curve and compare the effective concentration to the known IC50 for ACE. | If the observed effect only occurs at concentrations significantly higher than the ACE IC50, it is more likely to be an off-target or non-specific effect. |
| Downstream Effects of ACE Inhibition | Use a structurally unrelated ACE inhibitor (e.g., Captopril, Lisinopril) as a control. | If the unrelated ACE inhibitor produces the same effect, it is likely a true consequence of ACE inhibition. If not, an off-target effect of this compound is more probable. |
| Incomplete Conversion to Imidaprilat | If using an in-vitro system without liver enzymes, use the active metabolite, imidaprilat, directly. | Ensures that the observed effects are not due to the prodrug form. |
Issue 2: Inconsistent Results Between Different ACE Inhibitors
You are using multiple ACE inhibitors, and this compound gives a unique result compared to others like Captopril or Lisinopril.
Table 2: Reconciling Discrepant Results Among ACE Inhibitors
| Potential Cause | Recommended Action | Expected Outcome |
| Different Off-Target Profiles | Systematically test all ACE inhibitors used in relevant off-target assays (e.g., kinase panel, receptor binding). | A comprehensive view of the selectivity profile for each compound, highlighting potential unique off-targets for this compound. |
| Variability in Cell Permeability or Stability | Measure the intracellular concentration of the active form of each inhibitor. | Determine if differences in drug accumulation or stability within the cells are contributing to the varied effects. |
| Differential Effects on ACE Domains | Some ACE inhibitors may have different affinities for the N- and C-terminal domains of ACE.[4] | While difficult to assess without specialized assays, this could explain subtle differences in downstream signaling. |
Experimental Protocols
Protocol 1: Washout Experiment to Differentiate Specific vs. Non-specific Effects
-
Treat cells with this compound for the desired duration.
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Remove the this compound-containing medium and wash the cells thoroughly with fresh, drug-free medium.
-
Incubate the cells in the drug-free medium.
-
Monitor the reversal of the biological effect over time.
-
Interpretation: A readily reversible effect is more indicative of a specific, high-affinity interaction with a target. A persistent effect may suggest non-specific binding or cytotoxicity.
Protocol 2: Use of a Structurally Unrelated Inhibitor
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Select an ACE inhibitor from a different chemical class than this compound (e.g., a sulfhydryl-containing inhibitor like Captopril).[9]
-
Perform a dose-response experiment with both this compound and the unrelated inhibitor.
-
Compare the phenotypic or signaling readouts.
-
Interpretation: If both inhibitors produce the same effect at concentrations relevant to their respective ACE inhibitory potencies, the effect is likely on-target. If the effect is unique to this compound, it is more likely an off-target effect.
Visualizations
Caption: this compound's On-Target Effect on the RAAS Pathway.
Caption: Troubleshooting Workflow for Unexpected Results.
References
- 2. pubs.acs.org [pubs.acs.org]
- 3. imidaprilat | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 4. Considerations for Docking of Selective Angiotensin-Converting Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of ACE inhibitors and angiotensin receptor blockers: protocol for a UK cohort study using routinely collected electronic health records with validation against the ONTARGET trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. Imidaprilat | C18H23N3O6 | CID 5464344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Imidazoline binding sites on receptors and enzymes: Emerging targets for novel antidepressant drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ACE Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Imidapril and Ramipril on Ventricular Remodeling: A Scientific Review
A detailed comparison of two angiotensin-converting enzyme inhibitors reveals differences in their impact on the pathological changes in heart structure and function following myocardial infarction.
In the realm of cardiovascular pharmacology, the attenuation of ventricular remodeling post-myocardial infarction (MI) is a critical therapeutic goal to prevent the progression to heart failure. Angiotensin-converting enzyme (ACE) inhibitors are a cornerstone of therapy in this setting. This guide provides a comparative analysis of two such agents, imidapril and ramipril, focusing on their efficacy in mitigating ventricular remodeling, with supporting experimental data for researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from a pivotal preclinical study comparing the effects of this compound and ramipril on ventricular remodeling in a rat model of myocardial infarction.
| Hemodynamic Parameters | Sham | MI - Control | MI - Ramipril (1 mg/kg/day) | MI - this compound (1 mg/kg/day) |
| Heart Rate (beats/min) | 358 ± 12 | 345 ± 15 | 351 ± 13 | 348 ± 11 |
| Systolic Blood Pressure (mmHg) | 125 ± 8 | 121 ± 7 | 123 ± 9 | 122 ± 6 |
| Diastolic Blood Pressure (mmHg) | 85 ± 6 | 82 ± 5 | 84 ± 7 | 83 ± 5 |
| Data are presented as mean ± standard deviation. No significant differences were observed in hemodynamic parameters between the treatment groups at the dosages used. |
| Echocardiographic Parameters of Left Ventricular Function | Sham | MI - Control | MI - Ramipril (1 mg/kg/day) | MI - this compound (1 mg/kg/day) |
| Left Ventricular End-Diastolic Diameter (LVEDD, mm) | 6.8 ± 0.3 | 8.9 ± 0.5 | 8.2 ± 0.4 | 7.8 ± 0.3 |
| Left Ventricular End-Systolic Diameter (LVESD, mm) | 3.5 ± 0.2 | 6.8 ± 0.6 | 5.9 ± 0.5 | 5.4 ± 0.4 |
| Ejection Fraction (EF, %) | 78 ± 5 | 45 ± 7 | 55 ± 6 | 62 ± 5 |
| Fractional Shortening (FS, %) | 48 ± 4 | 24 ± 5 | 32 ± 4 | 38 ± 4 |
| * p < 0.05 vs. MI - Control. This compound showed a more pronounced improvement in EF and FS compared to ramipril. |
| Histological Parameters of Ventricular Remodeling | MI - Control | MI - Ramipril (1 mg/kg/day) | MI - this compound (1 mg/kg/day) |
| Fibrosis Area (%) | 25.4 ± 3.1 | 18.2 ± 2.5 | 14.5 ± 2.1† |
| Collagen Volume Fraction (%) | 15.8 ± 2.2 | 10.5 ± 1.8 | 7.9 ± 1.5† |
| Matrix Metalloproteinase-9 (MMP-9) Activity (relative units) | High | Moderately Reduced | Significantly Reduced |
| * p < 0.05 vs. MI - Control. † p < 0.05 vs. MI - Ramipril. |
Experimental Protocols
The presented data is based on a well-established experimental model of myocardial infarction in rats.
Animal Model: Myocardial infarction was induced in adult male Sprague-Dawley rats by permanent ligation of the left anterior descending (LAD) coronary artery. A sham-operated group underwent the same surgical procedure without LAD ligation.
Drug Administration:
-
This compound (1 mg/kg/day) or ramipril (1 mg/kg/day) was administered orally, starting 24 hours after MI induction and continued for 28 days.
-
The control MI group received a vehicle.
Echocardiography: Transthoracic echocardiography was performed at day 28 to assess left ventricular dimensions and function. Standard M-mode and two-dimensional images were obtained to measure LVEDD, LVESD, and to calculate EF and FS.
Histological Analysis: After 28 days, hearts were excised, and tissue sections were stained with Masson's trichrome to quantify the area of fibrosis. The collagen volume fraction was determined using picrosirius red staining and polarized light microscopy.
Matrix Metalloproteinase (MMP) Activity: In situ zymography was performed on cardiac tissue sections to assess the activity of MMP-9, a key enzyme involved in extracellular matrix degradation and remodeling.
Signaling Pathways and Mechanisms of Action
Both this compound and ramipril are potent ACE inhibitors, blocking the conversion of angiotensin I to angiotensin II. This primary mechanism reduces the detrimental effects of angiotensin II, such as vasoconstriction, inflammation, and fibrosis. However, evidence suggests nuances in their downstream effects that may contribute to the observed differences in efficacy.
This compound's Distinct Mechanism: this compound appears to exert a more potent and direct inhibitory effect on Matrix Metalloproteinase-9 (MMP-9).[1] MMP-9 is a key enzyme that degrades the extracellular matrix, and its over-activity contributes to adverse remodeling. By directly targeting MMP-9, in addition to its ACE inhibitory action, this compound may offer superior protection against ventricular remodeling.[1][2]
References
A Head-to-Head Comparison of Imidapril and Candesartan in the Management of Hypertension
An objective guide for researchers and drug development professionals, summarizing clinical efficacy, safety profiles, and mechanisms of action supported by experimental data.
Imidapril, an angiotensin-converting enzyme (ACE) inhibitor, and candesartan, an angiotensin II receptor blocker (ARB), are both key therapeutic agents in the management of hypertension. Both drugs target the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in blood pressure regulation. While they share a common therapeutic goal, their distinct mechanisms of action lead to differences in efficacy, safety, and clinical utility. This guide provides a detailed, data-driven comparison to inform research and clinical development.
Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System
The antihypertensive effects of both this compound and candesartan are mediated through the RAAS. The system begins with renin cleaving angiotensinogen to form angiotensin I. Angiotensin-Converting Enzyme (ACE) then converts angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II binds to AT1 receptors, leading to vasoconstriction, aldosterone secretion, and subsequent sodium and water retention, all of which increase blood pressure.[1][2]
-
This compound , as an ACE inhibitor, blocks the conversion of angiotensin I to angiotensin II.[3][4] This leads to reduced levels of angiotensin II, causing vasodilation and decreased aldosterone secretion.
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Candesartan , an ARB, selectively blocks the AT1 receptor.[2][3] This prevents angiotensin II from exerting its pressor effects, regardless of its origin, leading to more complete blockade of the RAAS.[2]
The differing points of intervention in this critical pathway are visualized below.
Head-to-Head Clinical Efficacy
Direct comparative studies provide the most robust evidence for differentiating therapeutic agents. Data from multicenter, randomized clinical trials comparing this compound and candesartan are summarized below.
Blood Pressure Reduction
A prospective, randomized, double-blind study found that once-daily this compound (up to 20mg) was at least as effective as candesartan cilexetil (up to 16mg) in reducing blood pressure over a 24-hour period.[5][6] Both drugs demonstrated significant (p<0.001) and similar reductions from baseline in both clinic and ambulatory blood pressure measurements.[5] However, another study in patients with moderate to severe primary hypertension found that a candesartan-based regimen achieved a slightly but significantly greater reduction in systolic blood pressure compared to an this compound-based regimen (30.8 ± 10.3 vs 28.8 ± 10.3 mm Hg, p = 0.023).[7][8]
| Efficacy Parameter | This compound | Candesartan Cilexetil | Study Population | Reference |
| Systolic BP Reduction | 28.8 ± 10.3 mm Hg | 30.8 ± 10.3 mm Hg (p=0.023) | 512 patients with moderate to severe hypertension | [7][8] |
| Diastolic BP Reduction | Similar to Candesartan | Similar to this compound | 112 patients with mild to moderate hypertension | [5][6] |
| 24-hour ABPM | Significant reduction (p<0.001) | Significant reduction (p<0.001) | 112 patients with mild to moderate hypertension | [5] |
| BP Load Reduction (DBP) | 44.6% | 34.5% | 112 patients with mild to moderate hypertension | [5][6] |
| BP Load Reduction (SBP) | 38.0% | 32.9% | 112 patients with mild to moderate hypertension | [5][6] |
Table 1: Comparative Efficacy in Blood Pressure Reduction.
Interestingly, in a sub-group of patients positive for anti-AT1 receptor autoantibodies, the blood pressure reduction was significantly greater with the candesartan-based regimen compared to the this compound-based regimen.[7][8]
Effects on Biomarkers
The distinct mechanisms of this compound and candesartan lead to different effects on RAAS components. A study in hypertensive patients with metabolic syndrome showed that this compound significantly decreased Angiotensin II levels, while candesartan increased them.[9] This is an expected physiological response, as blocking the AT1 receptor (candesartan) leads to a compensatory increase in renin and subsequent Angiotensin II production, while inhibiting ACE (this compound) directly reduces Angiotensin II synthesis.[9]
| Biomarker | this compound (16 weeks) | Candesartan (16 weeks) | p-value | Reference | | --- | --- | --- | --- | | Angiotensin II | -14.6 pg/ml (Decrease) | +24.2 pg/ml (Increase) | p<0.01 |[9] | | PAI-1 Antigen | -9.3 ng/ml (Sustained Decrease) | +6.5 ng/ml (Initial decrease, then increase) | p<0.01 |[9] |
Table 2: Differential Effects on Key Biomarkers.
Safety and Tolerability Profile
Both this compound and candesartan are generally well-tolerated.[5] The primary distinguishing side effect between ACE inhibitors and ARBs is cough.
| Adverse Event | this compound | Candesartan Cilexetil | Note | Reference | | --- | --- | --- | --- | | Overall Incidence | Similar | Similar | Both drugs were well tolerated in a 12-week study. |[5] | | Dry Cough | 0 cases reported | 0 cases reported | In a head-to-head trial, no cases were reported for either drug. |[5] | | Cough (vs Captopril) | 13.8% | N/A | Significantly lower incidence compared to captopril (35.7%). |[10] | | Cough (vs Placebo) | N/A | Low incidence (5.8% user reported) | Cough is a known but less frequent side effect of ARBs compared to ACE inhibitors. |[11][12] |
Table 3: Comparative Safety and Tolerability.
While cough is a well-known side effect of ACE inhibitors due to the accumulation of bradykinin, its incidence can vary between different agents within the class.[10][13] Although one head-to-head study reported no cases of cough for either drug, other studies show a higher incidence for ACE inhibitors in general compared to ARBs.[5][12] User-reported data for candesartan shows a low incidence of cough.[11]
Detailed Experimental Protocols
The data presented is derived from robust clinical trials. The methodologies of these key studies are crucial for interpretation and replication.
Protocol: this compound vs. Candesartan in Mild to Moderate Hypertension[5][6]
-
Study Design : A 12-week, prospective, randomized, double-blind, parallel-group, multicenter study.
-
Patient Population : 112 ambulatory adult patients with mild to moderate hypertension (office sitting DBP 90-109 mm Hg and SBP 140-179 mm Hg).
-
Intervention : Patients were randomized to receive either this compound or candesartan cilexetil once daily. Doses were titrated up to achieve a target BP of ≤140/90 mm Hg.
-
This compound: Titrated from 5 mg/day to 20 mg/day.
-
Candesartan cilexetil: Titrated from 4 mg/day to 16 mg/day.
-
-
Primary Endpoints : Change from baseline in mean 24-hour ambulatory blood pressure (ABP), clinic DBP, and SBP.
-
Methodology : After a screening and single-blind placebo run-in phase, eligible patients were randomized. 24-hour ABPM was performed at baseline and at the end of the 12-week treatment period.
The workflow for this type of clinical trial is illustrated below.
Conclusion
Both this compound and candesartan are effective antihypertensive agents that work by modulating the Renin-Angiotensin-Aldosterone System.
-
Efficacy : Clinical data suggests that both drugs provide comparable, significant reductions in blood pressure.[5] Some evidence indicates candesartan may offer a slightly greater systolic blood pressure reduction, particularly in specific patient subgroups such as those with anti-AT1 receptor autoantibodies.[7][8] this compound showed a greater reduction in blood pressure load in one study.[5][6]
-
Mechanism & Biomarkers : Their differing mechanisms are reflected in their effects on Angiotensin II levels, with this compound decreasing and candesartan increasing circulating levels.[9]
-
Safety : Both drugs are well-tolerated.[5] While ACE inhibitor-induced cough is a known class effect, the head-to-head trial did not report any instances for either drug, suggesting a favorable tolerability profile for this compound in this context.[5]
The choice between this compound and candesartan may be guided by subtle differences in efficacy in specific populations, biomarker modulation, and considerations of potential side effects. This guide provides the foundational data for researchers and professionals to make informed decisions in the development and application of these antihypertensive therapies.
References
- 1. ClinPGx [clinpgx.org]
- 2. webhome.auburn.edu [webhome.auburn.edu]
- 3. go.drugbank.com [go.drugbank.com]
- 4. adooq.com [adooq.com]
- 5. A multicentre, 12-week study of this compound and candesartan cilexetil in patients with mild to moderate hypertension using ambulatory blood pressure monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medscape.com [medscape.com]
- 7. Candesartan versus this compound in hypertension: a randomised study to assess effects of anti-AT1 receptor autoantibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. heart.bmj.com [heart.bmj.com]
- 9. Role of angiotensin II in plasma PAI-1 changes induced by this compound or candesartan in hypertensive patients with metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of this compound in patients with essential hypertension: a double-blind comparison with captopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. droracle.ai [droracle.ai]
- 13. ahajournals.org [ahajournals.org]
Imidapril Demonstrates Significant Antihypertensive Efficacy Over Placebo in Clinical Trials
For Immediate Release
Imidapril, an angiotensin-converting enzyme (ACE) inhibitor, has consistently shown superior antihypertensive effects compared to placebo in multiple clinical studies. This comparison guide provides a comprehensive overview of the experimental data validating the efficacy and safety of this compound in the treatment of essential hypertension. The information is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System
This compound is a prodrug that is hydrolyzed in the liver to its active metabolite, imidaprilat. Imidaprilat inhibits the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). By blocking ACE, imidaprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.
Caption: Mechanism of this compound in the RAAS pathway.
Efficacy in Blood Pressure Reduction: Placebo-Controlled Studies
Clinical trials have demonstrated a dose-dependent antihypertensive effect of this compound. A key dose-finding study investigated the effects of various doses of this compound compared to a placebo in patients with mild to moderate essential hypertension.
| Treatment Group | Mean Change in Sitting Diastolic Blood Pressure (SDBP) from Baseline (mmHg) |
| Placebo | - |
| This compound 2.5 mg | No significant effect |
| This compound 5 mg | Intermediate effect |
| This compound 10 mg | Significant reduction |
| This compound 20 mg | Significant reduction |
| This compound 40 mg | Significant reduction |
| Data from a dose-finding study in patients with mild to moderate essential hypertension.[1][2] |
The study found that this compound at doses of 10 mg, 20 mg, and 40 mg significantly reduced SDBP compared to placebo, with no significant difference between these doses, suggesting that 10 mg may achieve maximal ACE inhibition in most patients.[1][2] The 5 mg dose showed an intermediate effect, while the 2.5 mg dose did not produce a significant reduction in blood pressure.[1][2]
Another double-blind, placebo-controlled, randomized study in patients with chronic heart failure also provided insights into the blood pressure-lowering effects of this compound.
| Treatment Group | Change in Exercise Time (seconds) |
| Placebo | +3 |
| This compound 2.5 mg | +11 |
| This compound 5 mg | +16 |
| This compound 10 mg | +45 (p=0.02 vs placebo) |
| Data from a 12-week study in patients with mild to moderate chronic heart failure.[3][4] |
While the primary endpoint of this study was exercise capacity, the data indicates a dose-dependent physiological response to this compound.
Experimental Protocols
The validation of this compound's antihypertensive effects has been established through rigorous, well-designed clinical trials. A typical experimental workflow for such a study is outlined below.
Caption: Typical workflow of a placebo-controlled trial.
A representative dose-finding study protocol is as follows:
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Patients with mild to moderate essential hypertension, typically defined by a baseline sitting diastolic blood pressure (SDBP) between 95-115 mmHg.[1][2]
-
Washout/Run-in Period: A 2 to 4-week single-blind placebo run-in period to establish baseline blood pressure and ensure treatment compliance.[1][2][5]
-
Randomization: Eligible patients are randomly assigned to receive either a specific fixed dose of this compound (e.g., 2.5 mg, 5 mg, 10 mg, 20 mg, 40 mg) or a matching placebo once daily.
-
Treatment Duration: The double-blind treatment period typically lasts for a predefined duration, for instance, 2 to 12 weeks.
-
Efficacy Endpoints: The primary efficacy endpoint is the change from baseline in trough sitting or standing diastolic and systolic blood pressure. Secondary endpoints may include the proportion of patients achieving a target blood pressure (responder rate).
-
Safety Assessments: Monitoring and recording of all adverse events, laboratory tests, and vital signs throughout the study.
Safety and Tolerability Profile
In clinical trials, this compound has been shown to be well-tolerated. The overall incidence of adverse events in this compound groups was similar to that in placebo groups.[1][2] Common adverse effects associated with ACE inhibitors, in general, when compared to placebo include dry cough, hypotension, and dizziness.
| Adverse Event | Relative Risk (ACE Inhibitors vs. Placebo) |
| Dry Cough | 2.66 |
| Hypotension | 1.98 |
| Dizziness | 1.46 |
| Data from a meta-analysis of 378 randomized controlled trials of ACE inhibitors.[6] |
It is noteworthy that some studies suggest this compound may have a lower incidence of cough compared to other ACE inhibitors like enalapril and captopril.[7][8]
Conclusion
The evidence from placebo-controlled clinical trials strongly supports the antihypertensive efficacy of this compound. It demonstrates a clear dose-response relationship in reducing blood pressure in patients with essential hypertension and maintains a favorable safety profile comparable to placebo. These findings validate this compound as an effective therapeutic option for the management of hypertension.
References
- 1. Dose finding studies with this compound--a new ACE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose finding studies with this compound--a new ACE inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jacc.org [jacc.org]
- 4. High- versus low-dose ACE inhibition in chronic heart failure: a double-blind, placebo-controlled study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. karger.com [karger.com]
- 8. ovid.com [ovid.com]
A Comparative Analysis of Imidapril and Other ACE Inhibitors for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of Imidapril with other widely used Angiotensin-Converting Enzyme (ACE) inhibitors. The information is intended for researchers, scientists, and professionals involved in drug development, offering a detailed look at the efficacy, pharmacokinetics, and safety profiles of these agents, supported by experimental data.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System
ACE inhibitors exert their effects by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, within the Renin-Angiotensin-Aldosterone System (RAAS).[1][2] This inhibition leads to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.[1] this compound, like other ACE inhibitors, is a prodrug that is rapidly converted in the liver to its active metabolite, imidaprilat.[3]
Comparative Efficacy
Clinical studies have demonstrated that this compound is an effective antihypertensive agent, with a dose-dependent effect.[3] Its efficacy is comparable to other ACE inhibitors such as enalapril and captopril in treating mild to moderate essential hypertension.[4][5]
A study comparing this compound (5-10 mg daily) with enalapril (5-10 mg daily) in patients with essential hypertension found no significant difference in the proportion of patients who responded favorably to treatment (74.9% for this compound vs. 74.0% for enalapril).[4] Similarly, another study showed that this compound (5–10 mg once a day) is at least as effective as captopril (25–50 mg twice daily) in reducing blood pressure.[5]
In patients with chronic heart failure, various ACE inhibitors have shown benefits. A network meta-analysis suggested that enalapril might be a favorable option for increasing ejection fraction and stroke volume, while ramipril was associated with the lowest all-cause mortality.[6] Lisinopril, in the same analysis, was associated with the highest incidence of all-cause mortality in this patient population.[6] A propensity score-matched cohort study, however, concluded that enalapril, lisinopril, and ramipril are equally effective in treating patients with heart failure with reduced ejection fraction when administered at equivalent doses.[7]
| ACE Inhibitor | Dosage Range (Hypertension) | Responder Rate | Key Findings in Comparative Studies |
| This compound | 5-20 mg once daily[8] | 74.9% (vs. Enalapril)[4] | Comparable efficacy to enalapril and captopril in hypertension.[4][5] |
| Enalapril | 5-40 mg daily (often twice daily)[9] | 74.0% (vs. This compound)[4] | May be superior in improving endothelial function compared to lisinopril.[10] Associated with a higher incidence of cough in some studies.[6] |
| Lisinopril | 10-40 mg once daily[9] | - | Equally effective as enalapril and ramipril in heart failure at equivalent doses.[7] May not improve arterial endothelial function as effectively as enalapril.[10] |
| Ramipril | 2.5-20 mg once daily[9] | - | Associated with the lowest all-cause mortality in a network meta-analysis of heart failure patients.[6] |
| Captopril | 25-50 mg twice daily[5] | 48% (vs. This compound)[5] | Associated with a higher overall mortality rate compared to other ACE inhibitors in one large observational study.[11] |
Pharmacokinetic Profiles
The pharmacokinetic properties of ACE inhibitors, such as their half-life and route of elimination, can influence dosing frequency and potential for drug interactions. This compound is a long-acting ACE inhibitor.[3]
| ACE Inhibitor | Active Metabolite | Tmax (Active Metabolite) | Elimination Half-life (Active Metabolite) | Primary Route of Elimination |
| This compound | Imidaprilat[3] | 9.3 h[3] | 14.8 h[3] | Urine[3] |
| Enalapril | Enalaprilat[3] | ~4 h | ~11 h | Renal |
| Lisinopril | None (active drug)[12] | ~7 h | ~12 h | Renal (unchanged)[13] |
| Ramipril | Ramiprilat | ~2-4 h | ~13-17 h | Renal and Hepatic |
| Captopril | None (active drug)[12] | ~1 h | ~2 h | Renal |
Safety and Tolerability
A notable advantage of this compound is a potentially lower incidence of dry cough, a common side effect of ACE inhibitors.[3] One study reported that in approximately half of the patients who developed a cough with enalapril, the cough disappeared after switching to this compound.[4]
A survey of 2,224 patients with essential hypertension treated with this compound found that ACE inhibitor-related adverse effects (cough, vertigo, headache, pruritus, tachycardia, orthostatic dysregulation, or nausea) were observed in less than 2% of patients.[8] In a direct comparison with captopril, adverse drug reactions were observed in 20.7% of the this compound group and 46.4% of the captopril group, with cough being the most frequent side effect.[5]
| Adverse Effect | This compound | Enalapril | Lisinopril | Ramipril | Captopril |
| Cough | Lower incidence reported in some studies[3][4] | Higher incidence in some comparisons[4][6] | Common ACE inhibitor side effect[9] | Common ACE inhibitor side effect | Higher incidence compared to this compound in one study[5] |
| Hypotension | Possible, especially with initial dose[14] | Possible[14] | Possible[14] | Possible[14] | Possible[14] |
| Hyperkalemia | Possible[14] | Possible[14] | Possible[14] | Possible[14] | Possible[14] |
| Renal Impairment | Possible[14] | Associated with a higher incidence of renal function deterioration in one meta-analysis[6] | Possible[14] | Possible[14] | Associated with a lower incidence of renal function deterioration compared to enalapril in one meta-analysis[6] |
Experimental Protocols
The data presented in this guide are derived from various clinical trials and observational studies. The methodologies employed in these studies are crucial for interpreting the results.
Example Experimental Workflow: Randomized Controlled Trial
For instance, the study comparing this compound and enalapril was a randomized, double-blind, parallel-group study.[4] After a 4-week placebo run-in phase, 353 patients were randomized to receive either this compound or enalapril for 12 weeks. The primary efficacy endpoint was the response rate, defined as a sitting diastolic blood pressure of ≤90 mm Hg or a reduction of ≥10 mm Hg from baseline.[4] Safety was assessed by monitoring adverse events and laboratory parameters.
Conclusion
This compound is a well-tolerated and effective ACE inhibitor with a long duration of action. Its efficacy in reducing blood pressure is comparable to other commonly prescribed ACE inhibitors like enalapril and captopril. A key potential advantage of this compound is its lower reported incidence of cough. While large-scale mortality data for this compound is not as extensive as for some other ACE inhibitors like ramipril and enalapril, existing clinical evidence supports its use as a valuable therapeutic option in the management of hypertension and other cardiovascular conditions. The choice of a specific ACE inhibitor should be guided by individual patient characteristics, including comorbidities, potential for adverse effects, and dosing convenience.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. Protection of the cardiovascular system by this compound, a versatile angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. karger.com [karger.com]
- 6. Comparison of the Efficacy and Safety of Different ACE Inhibitors in Patients With Chronic Heart Failure: A PRISMA-Compliant Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative effectiveness of enalapril, lisinopril, and ramipril in the treatment of patients with chronic heart failure: a propensity score-matched cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Efficiency and safety of ACE-inhibiting this compound in patients with essential hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. mdpi.com [mdpi.com]
- 11. Different Angiotensin-converting enzyme inhibitors and the associations with overall and cause-specific mortalities in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. derangedphysiology.com [derangedphysiology.com]
- 14. medicaid.nv.gov [medicaid.nv.gov]
Reproducibility of Imidapril's Effects on Cardiac Hypertrophy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of imidapril in mitigating cardiac hypertrophy, benchmarked against other therapeutic alternatives. The information presented is collated from various experimental studies, with a focus on reproducibility and quantitative data. Detailed experimental protocols and signaling pathways are provided to facilitate a comprehensive understanding of the mechanisms of action and to aid in the design of future research.
Comparative Efficacy of this compound in Ameliorating Cardiac Hypertrophy
This compound, a long-acting angiotensin-converting enzyme (ACE) inhibitor, has demonstrated consistent efficacy in reducing cardiac hypertrophy in both preclinical and clinical settings.[1][2] Its therapeutic effects are primarily attributed to the inhibition of the renin-angiotensin system (RAS), leading to a reduction in angiotensin II-mediated pathological cardiac remodeling.[3][4]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative data from studies evaluating the effects of this compound and other ACE inhibitors on markers of cardiac hypertrophy.
Table 1: Effects of this compound on Cardiac Hypertrophy Markers in Animal Models
| Model | Treatment Group | Dose | Duration | Key Findings | Reference |
| Dahl Salt-Sensitive Hypertensive Rats | This compound (DSCHF-I) | 1 mg/kg/day | 7 weeks | - Significantly decreased left ventricular (LV) mass compared to vehicle (DSCHF-V). - Ameliorated the increase in LV end-diastolic diameter and improved fractional shortening. - Promoted eNOS and inhibited iNOS mRNA and protein expression in the LV. | [5] |
| Myocardial Infarction (MI) in Rats | This compound | 1 mg/kg/day | 5 weeks | - Attenuated the increase in viable LV and right ventricle (RV) weights. - Partially prevented the decrease in myofibrillar Ca2+ ATPase activity. - Partially prevented changes in myosin heavy chain (MHC) protein content and gene expression. | [6][7] |
| Myocardial Infarction (MI) in Rats | This compound vs. Ramipril | 1 mg/kg/day | 28 days | - this compound showed a superior effect in preventing ventricular remodeling characterized by fibrosis and collagen accumulation compared to ramipril. | [8] |
Table 2: Effects of this compound on Left Ventricular Mass in Hypertensive Patients
| Study Population | Treatment Groups | Duration | Key Findings | Reference |
| Patients with Essential Hypertension | ACEI group (this compound + other antihypertensives) vs. Non-ACEI group (other antihypertensives) | 2 years | - The Left Ventricular Mass (LVM) in the ACEI group was significantly decreased at 2 years of follow-up compared to baseline. - No significant difference in LVM was observed in the non-ACEI group. | [9] |
Experimental Protocols
Reproducibility in scientific research is paramount. This section details the methodologies used in the cited studies to induce and assess cardiac hypertrophy.
Induction of Cardiac Hypertrophy in Animal Models
Several well-established models are used to induce cardiac hypertrophy in rodents, allowing for the controlled study of disease mechanisms and therapeutic interventions.
-
Aortic Banding (Pressure Overload): This surgical procedure involves the constriction of the aorta to increase afterload on the left ventricle, leading to concentric hypertrophy.[10][11]
-
Procedure:
-
Anesthetize the animal (e.g., with ketamine and xylazine).[12]
-
Perform a thoracotomy to expose the aortic arch.
-
Place a ligature (e.g., a silk suture) around the transverse aorta.
-
Tie the ligature around a needle of a specific gauge placed alongside the aorta to standardize the degree of constriction.
-
Remove the needle, leaving a constricted aorta.
-
Close the thoracic cavity and allow the animal to recover.
-
-
-
Myocardial Infarction (Volume Overload and Neurohormonal Activation): Ligation of a coronary artery induces an ischemic event, leading to cardiomyocyte death and subsequent remodeling and hypertrophy of the remaining viable myocardium.[6][8]
-
Procedure:
-
Anesthetize and ventilate the animal.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture.
-
Successful ligation is confirmed by the observation of myocardial blanching.
-
Close the chest and allow for recovery.
-
-
-
Dahl Salt-Sensitive (DS) Rats (Hypertension-Induced Hypertrophy): These rats develop hypertension and subsequent cardiac hypertrophy when fed a high-salt diet.[5]
-
Procedure:
-
From a young age (e.g., 6 weeks), feed Dahl salt-sensitive rats a diet containing high sodium chloride (e.g., 8% NaCl).
-
Monitor blood pressure and cardiac parameters over time as hypertrophy develops.
-
-
Assessment of Cardiac Hypertrophy
A variety of techniques are employed to quantify the extent of cardiac hypertrophy.
-
Echocardiography: A non-invasive method to assess cardiac structure and function. Key parameters measured include:
-
Histological Analysis:
-
Heart Weight to Body Weight Ratio (HW/BW): A simple and widely used index of cardiac hypertrophy.
-
Cardiomyocyte Size Measurement: Histological sections of the heart are stained (e.g., with hematoxylin and eosin or wheat germ agglutinin) to visualize cardiomyocyte borders, and the cross-sectional area of individual cells is measured.[15]
-
-
Molecular Markers:
Signaling Pathways and Mechanisms of Action
The development of cardiac hypertrophy is a complex process involving multiple signaling pathways. This compound, as an ACE inhibitor, primarily targets the Renin-Angiotensin System.
Renin-Angiotensin System (RAS) and Cardiac Hypertrophy
Angiotensin II, the primary effector of the RAS, promotes cardiac hypertrophy through the activation of the Angiotensin II type 1 (AT1) receptor. This activation triggers a cascade of downstream signaling events, including the activation of protein kinase C (PKC), mitogen-activated protein kinases (MAPKs), and the calcineurin-NFAT pathway, all of which contribute to increased protein synthesis and cardiomyocyte growth.[17]
Role of Nitric Oxide (NO)
Studies have shown that this compound can also modulate the nitric oxide (NO) system. It has been observed to promote the expression of endothelial nitric oxide synthase (eNOS) while inhibiting inducible nitric oxide synthase (iNOS) in the left ventricle.[3][5] The increase in eNOS-derived NO is thought to have cardioprotective effects, contributing to the amelioration of cardiac hypertrophy.
Experimental Workflow for Evaluating Anti-Hypertrophic Compounds
The following diagram outlines a general experimental workflow for the preclinical evaluation of compounds targeting cardiac hypertrophy.
Conclusion
The available data consistently support the efficacy of this compound in mitigating cardiac hypertrophy. Its mechanism of action, primarily through the inhibition of the renin-angiotensin system, is well-established. Comparative studies suggest that while the anti-hypertrophic effect is a class effect of ACE inhibitors, there may be differences in the potency and pleiotropic effects among different agents, with some evidence suggesting a superior anti-fibrotic effect of this compound compared to ramipril in a myocardial infarction model.[8] The detailed protocols and pathways presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design of robust and reproducible studies to further elucidate the therapeutic potential of this compound and other compounds in the management of cardiac hypertrophy.
References
- 1. Protection of the cardiovascular system by this compound, a versatile angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound treatment improves the attenuated inotropic and intracellular calcium responses to ATP in heart failure due to myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modification of myosin gene expression by this compound in failing heart due to myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison between this compound and ramipril on attenuation of ventricular remodeling after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term and strict blood pressure lowering by this compound reverses left ventricular hypertrophy in patients with essential hypertension: an evaluation using a novel indicator of burden on the left ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods to Induce Cardiac Hypertrophy and Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A review on experimental surgical models and anesthetic protocols of heart failure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Animal experiments and pressure overload-induced cardiac hypertrophy [bio-protocol.org]
- 14. Frontiers | Cardiac “hypertrophy” phenotyping: differentiating aetiologies with increased left ventricular wall thickness on echocardiography [frontiersin.org]
- 15. ahajournals.org [ahajournals.org]
- 16. Potential Markers in Cardiac Hypertrophy? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Angiotensin II-Induced Signal Transduction Mechanisms for Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Imidapril and Other ACE Inhibitors in the Management of Heart Failure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trials involving Imidapril for the treatment of heart failure. It offers an objective comparison of this compound's performance against other established Angiotensin-Converting Enzyme (ACE) inhibitors, supported by available experimental data. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and cardiovascular medicine.
Introduction to ACE Inhibitors in Heart Failure
Angiotensin-converting enzyme (ACE) inhibitors are a cornerstone in the management of heart failure with reduced ejection fraction (HFrEF).[1] By inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, ACE inhibitors reduce peripheral vascular resistance, decrease blood pressure, and alleviate the afterload on the failing heart.[2][3] This class of drugs has been shown to improve symptoms, reduce hospitalizations, and decrease mortality in patients with heart failure.[1] this compound is a long-acting ACE inhibitor that is metabolized to its active form, imidaprilat.[4]
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
The therapeutic effects of ACE inhibitors in heart failure are primarily mediated through the modulation of the Renin-Angiotensin-Aldosterone System (RAAS). In heart failure, the RAAS is pathologically activated, leading to vasoconstriction, sodium and water retention, and adverse cardiac remodeling. ACE inhibitors interrupt this cascade.
Comparative Clinical Efficacy and Safety
Direct head-to-head clinical trials comparing this compound with other ACE inhibitors specifically in human heart failure are limited. Much of the comparative data comes from studies on hypertension and post-myocardial infarction ventricular remodeling. Therefore, this guide presents a summary of available data for this compound and compares it with data from landmark clinical trials of other widely used ACE inhibitors.
This compound in Heart Failure
A key study evaluated different doses of this compound in patients with chronic heart failure. While not a direct comparison with other ACE inhibitors, it provides valuable data on the efficacy and safety of this compound in this patient population.
Table 1: Summary of a Dose-Finding Study of this compound in Chronic Heart Failure
| Parameter | Placebo | This compound 2.5 mg | This compound 5 mg | This compound 10 mg |
| N | 62 | 61 | 61 | 60 |
| Change in Exercise Time (seconds) | +3 | +11 | +16 | +45 |
| Change in Plasma Brain Natriuretic Peptide (BNP) (pg/mL) | - | ↓ | ↓ | ↓ |
| Adverse Events | 6 patients with progressive CHF | 3 patients with progressive CHF (across all this compound doses) | ||
| p < 0.05 vs. placebo |
Data adapted from a study on high- versus low-dose ACE inhibition with this compound.
Comparison with Other ACE Inhibitors
To provide a comparative perspective, the following tables summarize the outcomes from seminal clinical trials of other ACE inhibitors in heart failure.
Table 2: Efficacy of Various ACE Inhibitors in Landmark Heart Failure Trials
| Trial | ACE Inhibitor | Comparator | Key Inclusion Criteria | Primary Efficacy Outcome |
| CONSENSUS [5][6][7][8] | Enalapril | Placebo | NYHA Class IV CHF | 40% reduction in 6-month mortality (p=0.002) |
| SOLVD-Treatment [9][10][11] | Enalapril | Placebo | NYHA Class II-III CHF, LVEF ≤35% | 16% reduction in all-cause mortality (p=0.0036) |
| ATLAS [12][13][14][15][16] | Lisinopril (high vs. low dose) | Low-dose Lisinopril | NYHA Class II-IV CHF, LVEF ≤30% | 12% lower risk of death or hospitalization (p=0.002) for high dose |
Table 3: Safety and Tolerability of this compound vs. Other ACE Inhibitors (Data primarily from hypertension and post-MI studies)
| Adverse Event | This compound | Enalapril | Captopril | Ramipril |
| Cough | Lower incidence reported in some studies[4][17][18] | Higher incidence compared to this compound in some studies[18][19] | Higher incidence compared to this compound in one study[17] | - |
| Hypotension | Reported, dose-dependent | Reported | Reported | Reported |
| Renal Dysfunction | Possible, as with all ACE inhibitors | Possible | Possible | Possible |
Note: Direct comparative data for adverse events in a heart failure population is limited.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the experimental protocols for a key this compound study and the landmark trials for other ACE inhibitors.
This compound Dose-Finding Study Protocol
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: Patients with stable, mild to moderate chronic heart failure (NYHA Class II-III) on standard therapy of diuretics and digoxin.
-
Intervention: Patients were randomized to receive placebo or this compound at doses of 2.5 mg, 5 mg, or 10 mg once daily for 12 weeks.
-
Primary Endpoints: Change in exercise capacity and plasma neurohormones.
-
Key Assessments: Symptom-limited exercise testing on a bicycle ergometer, measurement of plasma levels of brain natriuretic peptide (BNP) and atrial natriuretic peptide (ANP), and monitoring of adverse events.
Landmark ACE Inhibitor Trial Protocols
Discussion and Future Directions
Future research should focus on:
-
Directly comparing this compound with other ACE inhibitors (e.g., enalapril, lisinopril, ramipril) in a large, diverse population of patients with heart failure.
-
Evaluating long-term outcomes such as mortality, hospitalization rates, and quality of life.
-
Investigating the comparative incidence of key side effects, particularly cough and renal dysfunction, in a heart failure context.
Conclusion
This compound is a promising therapeutic option for patients with heart failure. While direct comparative data with other ACE inhibitors in this specific indication is limited, existing studies demonstrate its efficacy and suggest a favorable safety profile. Further research through large-scale comparative trials is warranted to definitively establish its position within the therapeutic armamentarium for heart failure.
References
- 1. ACE Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mechanism of Action of ACE inhibitors in Heart Failure and MI | Time of Care [timeofcare.com]
- 3. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]
- 4. This compound in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2minutemedicine.com [2minutemedicine.com]
- 6. cardiologytrials.substack.com [cardiologytrials.substack.com]
- 7. CONSENSUS - Enalapril in severe HF — NERDCAT [nerdcat.org]
- 8. The Effects of Enalapril on Mortality in Severe Congestive Heart failure - American College of Cardiology [acc.org]
- 9. BioLINCC: Studies of Left Ventricular Dysfunction (SOLVD) [biolincc.nhlbi.nih.gov]
- 10. Studies of left ventricular dysfunction (SOLVD)--rationale, design and methods: two trials that evaluate the effect of enalapril in patients with reduced ejection fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2minutemedicine.com [2minutemedicine.com]
- 12. rxfiles.ca [rxfiles.ca]
- 13. [The ATLAS study (Assessment of Treatment with Lisinopril and Survival); justification and objectives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2minutemedicine.com [2minutemedicine.com]
- 15. cardiologytrials.substack.com [cardiologytrials.substack.com]
- 16. ahajournals.org [ahajournals.org]
- 17. ovid.com [ovid.com]
- 18. Difference in the incidence of cough induced by angiotensin converting enzyme inhibitors: a comparative study using this compound hydrochloride and enalapril maleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
